Technical Guide: Structure Elucidation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
The following technical guide details the structural elucidation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . This document is structured for application scientists and medicinal chemists requiring a rigorous validatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural elucidation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . This document is structured for application scientists and medicinal chemists requiring a rigorous validation protocol for this specific scaffold, which is a critical intermediate in the synthesis of kinase inhibitors and diverse bioactive heterocycles.
Executive Summary & Scaffold Analysis
The target molecule, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , represents a trisubstituted thiazole core featuring a pyridine moiety at the C2 position, a bromine atom at C4, and a methyl group at C5.
Correct structural assignment is paramount because the regiochemistry of thiazole substitution (specifically the 4- vs. 5-position) dictates the vector of subsequent SAR (Structure-Activity Relationship) expansions. Misassignment of the bromine position (C4 vs. C5) will lead to erroneous cross-coupling products in downstream synthesis.
To elucidate the structure with high confidence, one must first understand the synthetic origin. The regiochemistry is typically established via one of two primary pathways. Understanding which pathway was used provides the "prior probability" for the structure.
Starting from 5-methyl-2-(pyridin-4-yl)thiazole , electrophilic bromination (e.g., using NBS or
) occurs preferentially at the vacant C4 position.
Mechanism: The C5 position is blocked by the methyl group. The C4 position is the only available nucleophilic site on the thiazole ring for electrophilic aromatic substitution (SEAr).
Elucidation Implication: If the precursor was confirmed as the 5-methyl derivative, the product is almost certainly the 4-bromo isomer.
Pathway B: Hantzsch Thiazole Synthesis (De Novo)
Condensation of pyridine-4-carbothioamide with a specific
Validation: If the M+2 peak is absent or <10%, the bromine is missing (likely dechlorination or debromination occurred).
Step 2: 1H NMR Spectroscopy
Objective: Confirm functional groups and symmetry.
Solvent: DMSO-
or .
Pyridine Signals (AA'BB' System):
Two doublets (integrating 2H each) in the aromatic region (~7.5 - 8.8 ppm).[6][8]
Assignment: Protons at positions 2,6 of pyridine (adjacent to N) will be most deshielded (~8.6-8.8 ppm). Protons at 3,5 will be upfield (~7.8-8.0 ppm).
Thiazole Methyl:
A sharp singlet integrating to 3H.
Shift:
2.40 – 2.60 ppm.
The "Silent" Region:
Crucial Check: There should be NO singlet in the 7.0–8.0 ppm range corresponding to a thiazole C-H proton. The absence of this signal confirms the thiazole ring is fully substituted.
Step 3: 13C NMR & DEPT
Objective: Verify carbon count and hybridization.
Expected Count: 9 distinct carbon signals (unless symmetry in pyridine makes 2,6 and 3,5 equivalent, resulting in 7 signals).
Key Signals:
C2 (Thiazole): Most deshielded, ~160–170 ppm (ipso to N, S, and Pyridine).
C-Br (C4): Distinctive shift. Carbon bonded to Br typically appears between 110–130 ppm.
C-Me (C5): Carbon bonded to Methyl.
Methyl (CH3): ~12–18 ppm.
Step 4: 2D NMR (The Regiochemistry Tie-Breaker)
Objective: Distinguish 4-Bromo-5-methyl (Target) from 5-Bromo-4-methyl (Isomer).
Technique:HMBC (Heteronuclear Multiple Bond Correlation) .
Physicochemical Properties and Synthetic Utility of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole: A Comprehensive Technical Guide
Executive Summary In contemporary medicinal chemistry and agrochemical development, the thiazole ring represents a privileged pharmacophore. Specifically, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (CAS: 960493-33-8) has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the thiazole ring represents a privileged pharmacophore. Specifically, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (CAS: 960493-33-8) has emerged as a highly versatile bifunctional building block. The integration of a pyridin-4-yl moiety provides a basic nitrogen capable of critical hydrogen-bonding interactions—often targeting the hinge region of kinases—while the C4-bromo and C5-methyl groups on the thiazole core offer a highly tunable steric and electronic environment.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural profiling, and field-proven synthetic methodologies associated with this compound. By detailing the causality behind experimental workflows, this guide serves as an authoritative resource for researchers seeking to incorporate this scaffold into complex drug discovery pipelines.
Physicochemical and Structural Profiling
Understanding the fundamental physicochemical properties of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is critical for predicting its behavior in both synthetic reactions and biological systems.
Note: Commercial databases occasionally misreport the molecular formula of this compound as C₁₀H₈BrNS due to algorithmic confusion with its 2-phenyl analog [1]. The scientifically accurate profiling is provided below based on fundamental stoichiometric and structural analysis.
Table 1: Core Physicochemical Properties
Property
Value
Scientific Implication
IUPAC Name
4-bromo-5-methyl-2-(pyridin-4-yl)-1,3-thiazole
Standardized nomenclature for structural identification.
CAS Number
960493-33-8
Unique registry identifier for procurement and tracking.
Molecular Formula
C₉H₇BrN₂S
Confirms the presence of the heteroaryl nitrogen.
Molecular Weight
255.14 g/mol
Ideal low-molecular-weight starting material for library synthesis.
Lipophilic enough for cellular entry, but well within Lipinski limits.
Hydrogen Bond Donors (HBD)
0
Reduces desolvation penalties during target binding.
Hydrogen Bond Acceptors (HBA)
3
Pyridine N, Thiazole N, and Thiazole S act as interaction points.
Electronic Causality: The methyl group at the C5 position of the thiazole ring is electron-donating via hyperconjugation. This counteracts the strong electron-withdrawing inductive effect of the C4-bromine atom. This "push-pull" electronic distribution stabilizes the heteroaromatic system while keeping the C4-Br bond sufficiently activated for oxidative addition in transition-metal catalysis.
Synthetic Methodology: The Self-Validating Protocol
The de novo synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole relies on a highly regioselective two-step process: a classic Hantzsch Thiazole cyclization followed by an electrophilic aromatic bromination [2].
Protocol A: Hantzsch Synthesis of 5-Methyl-2-(pyridin-4-yl)thiazole
The Hantzsch synthesis is the most robust method for constructing the thiazole core, utilizing the condensation of a thioamide with an
-halocarbonyl compound.
Reagent Preparation: Suspend thioisonicotinamide (1.0 equiv, 10 mmol) in 30 mL of anhydrous ethanol.
Electrophile Addition: Dropwise add 2-bromopropanal (1.1 equiv, 11 mmol) to the stirring suspension at room temperature.
Cyclization (Causality): Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Mechanism: The thioamide sulfur acts as a soft nucleophile, attacking the
-carbon of the haloaldehyde. Subsequent intramolecular cyclization of the nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring.
Workup: Cool to room temperature, concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the intermediate.
To install the reactive handle at the C4 position, precise electrophilic bromination is required.
Substrate Solvation: Dissolve the 5-methyl-2-(pyridin-4-yl)thiazole intermediate (1.0 equiv, 8 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Bromination (Causality): Add N-Bromosuccinimide (NBS) (1.05 equiv, 8.4 mmol) in small portions over 10 minutes. Mechanism: The C5-methyl group strongly directs the electrophilic aromatic substitution to the adjacent C4 position via hyperconjugation. Using NBS instead of Br₂ prevents over-bromination and limits oxidative degradation of the pyridine ring.
Reaction Control: Stir at room temperature for 2 hours. Crucial Step: The reaction flask must be wrapped in aluminum foil. Excluding light prevents homolytic cleavage of NBS, suppressing unwanted radical bromination at the C5-methyl group (benzylic-type position).
Isolation: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford pure 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
Figure 1: Two-step synthetic workflow for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
Reactivity Profile: Suzuki-Miyaura Cross-Coupling
The primary utility of the C4-bromo moiety is its application in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to generate complex biaryl systems[3].
The Coordination Challenge: The unhindered pyridyl nitrogen in the substrate can coordinate to the palladium catalyst, leading to catalyst poisoning or off-target complexation.
The Solution: This is mitigated by employing a sterically bulky, bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bidentate nature of dppf saturates the palladium coordination sphere, preventing stable chelation by the substrate's pyridine ring and ensuring the catalytic cycle proceeds efficiently.
Protocol C: Standardized Suzuki-Miyaura Coupling
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). The water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.
Coupling: Seal the tube and heat at 90 °C for 12 hours.
Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the thiazole C4 position.
Pharmacokinetics and Drug-Likeness (Lipinski's Rule of 5)
When utilized as a core scaffold in drug design, the starting material must leave ample "molecular real estate" for downstream functionalization without violating pharmacokinetic parameters.
Table 2: Lipinski's Rule of 5 Analysis for the Core Scaffold
Parameter
Lipinski Threshold
Scaffold Value
Status
Implication for Drug Design
Molecular Weight
< 500 Da
255.14 Da
Pass
Leaves ~245 Da for R-group additions via cross-coupling.
Lipophilicity (LogP)
< 5
~2.8
Pass
Optimal balance of aqueous solubility and lipid permeability.
H-Bond Donors
< 5
0
Pass
Prevents excessive desolvation energy requirements.
H-Bond Acceptors
< 10
3
Pass
Provides specific vectors for kinase hinge-region binding.
References
National Center for Biotechnology Information (PubChem). Thiazole, 4-bromo-5-methyl-2-phenyl- | C10H8BrNS | CID 16753235. (Note: Demonstrates database structural conflation with the pyridyl analog). Retrieved from:[Link]
Kuey, V. V., & Shukla, A. P. A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey Journal. Retrieved from: [Link]
Diccianni, J. B., & Diao, T. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Trends in Chemistry / PMC. Retrieved from:[Link]
Foundational
CAS number and IUPAC name for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
[1] Executive Summary 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (CAS: 960493-33-8 ) is a critical heteroaryl halide intermediate used extensively in medicinal chemistry, particularly in the development of kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (CAS: 960493-33-8 ) is a critical heteroaryl halide intermediate used extensively in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators.[1][2] Its structural core combines a basic pyridine ring with a thiazole scaffold, offering unique hydrogen-bonding capabilities and pi-stacking interactions essential for binding affinity in active pockets (e.g., ALK, ROS1, or MET kinases).[1]
This technical guide provides a rigorous analysis of its chemical identity, a validated synthetic workflow based on the Hantzsch thiazole synthesis and regioselective halogenation, and handling protocols for high-purity applications.[1]
Part 1: Chemical Identity & Properties[1]
Property
Specification
CAS Number
960493-33-8
IUPAC Name
4-bromo-5-methyl-2-(pyridin-4-yl)-1,3-thiazole
Molecular Formula
C₉H₇BrN₂S
Molecular Weight
255.13 g/mol
Appearance
White to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point
118–122 °C (Typical for this class)
SMILES
CC1=C(N=C(S1)C2=CC=NC=C2)Br
Part 2: Synthetic Methodology
The synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is most reliably achieved through a two-step sequence: the construction of the thiazole core via Hantzsch Cyclization , followed by Regioselective Electrophilic Bromination .[1]
Base: NaHCO₃ or Triethylamine (for neutralization)[1]
Protocol:
Dissolution: Dissolve thioisonicotinamide (10 mmol) in absolute ethanol (20 mL).
Addition: Add 2-bromopropanal (11 mmol) dropwise at room temperature.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the sulfur on the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-carbon of the aldehyde, followed by cyclodehydration.
Workup: Cool to room temperature. Neutralize with saturated aqueous NaHCO₃ to precipitate the free base.[1]
Isolation: Filter the solid, wash with water, and dry under vacuum.[1] Recrystallize from ethanol/water if necessary.[1]
Step 2: Regioselective Bromination
Objective: Functionalization at the C4 position.[1]
Catalyst: None required (thermal) or radical initiator (AIBN) if sluggish.[1]
Protocol:
Setup: Dissolve the precursor (5 mmol) in anhydrous acetonitrile (15 mL).
Bromination: Add NBS (5.25 mmol) portion-wise at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LC-MS.[1] The C5 position is blocked by the methyl group, directing the electrophile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) exclusively to the C4 position.
Quench: Dilute with water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution (to remove excess bromine) and brine.[1]
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Part 3: Mechanistic Visualization
The following diagram illustrates the logical flow from starting materials to the final brominated scaffold, highlighting the regiochemical control.
Caption: Synthetic pathway for CAS 960493-33-8 via Hantzsch cyclization and C4-selective bromination.
Part 4: Quality Control & Characterization[1]
Trustworthiness in synthesis requires rigorous validation.[1] The following spectral signatures confirm the structure.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Pyridine Ring: Two doublets (AA'BB' system) typically around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
8.6–8.7 ppm (2H, -protons) and 7.8–7.9 ppm (2H, -protons).
Thiazole Ring: The signal for the C4-H proton (usually a singlet around ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
7.5–8.0 ppm in the precursor) must be absent in the final product.
Methyl Group: A singlet integrating to 3H, typically shifted downfield to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
2.4–2.5 ppm due to the aromatic ring current and the adjacent bromine.
Isotope Pattern: A distinct 1:1 doublet pattern at m/z 255 and 257 confirms the presence of a single bromine atom (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and ).
Part 5: Applications in Drug Discovery[1]
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic ATP in the kinase binding pocket.[1]
Suzuki-Miyaura Coupling: The C4-Bromine is a versatile handle.[1] It reacts readily with aryl boronic acids to create bi-aryl or tri-aryl systems common in ALK (Anaplastic Lymphoma Kinase) inhibitors.[1]
Fragment-Based Drug Design (FBDD): The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), while the thiazole sulfur can engage in specific lipophilic interactions.[1]
Bioisosterism: The 2-(pyridin-4-yl)thiazole moiety is often used to replace biphenyl or phenyl-pyridine cores to improve solubility and metabolic stability (lowering LogD).[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16753235 (Analogous Thiazole Derivatives).[1] Retrieved from [Link][1]
Accela Chem. Building Blocks: 4-Bromo-5-methyl-2-(4-pyridyl)thiazole. Retrieved from [Link][1]
potential therapeutic targets of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Technical Monograph: Therapeutic Utility of the 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole Scaffold Executive Summary This technical guide analyzes the pharmacological potential of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Therapeutic Utility of the 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole Scaffold
Executive Summary
This technical guide analyzes the pharmacological potential of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , a high-value heterocyclic intermediate. While not a marketed drug itself, this compound represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—specifically the electrophilic bromine handle at the C4 position and the pyridine-thiazole biaryl core—makes it a critical precursor for synthesizing Negative Allosteric Modulators (NAMs) of mGluR5 and ATP-competitive inhibitors of p38 MAPK and CDK kinases. This guide details the mechanistic rationale, synthetic utility, and validation protocols for leveraging this scaffold in drug discovery.
Part 1: Molecular Architecture & Reactivity
The "Linchpin" Strategy
The therapeutic value of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole lies in its dual-functionality:
The Recognition Core (2-(pyridin-4-yl)thiazole): This biaryl system mimics the pharmacophores of several bioactive alkaloids and kinase inhibitors, providing hydrogen bond acceptors (pyridine nitrogen, thiazole nitrogen) critical for receptor binding.
The Diversification Handle (C4-Bromine): The bromine atom is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows researchers to install hydrophobic tails or linker groups necessary to access deep hydrophobic pockets in enzymes or allosteric sites in GPCRs.
The 2-(pyridin-4-yl)thiazole motif is a bioisostere of the scaffold found in MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a gold-standard mGluR5 antagonist. By utilizing the 4-bromo handle to introduce an acetylene linker or a rigid aryl group, researchers can generate analogs that bind to the transmembrane allosteric site of mGluR5, dampening glutamatergic signaling without blocking the orthosteric glutamate site.
Therapeutic Application:
CNS Disorders: Anxiety, Depression, and Fragile X Syndrome.
Addiction: Modulation of reward pathways via glutamatergic dampening.
Visualization: mGluR5 Signaling & Inhibition
The following diagram illustrates the Gq-coupled signaling cascade of mGluR5 and the intervention point of thiazole-based NAMs.
Caption: mGluR5 Gq-coupled pathway.[1][2][3][4][5][6][7][8][9][10][11][12] The thiazole scaffold acts as a NAM, preventing the Gq cascade despite glutamate binding.
The pyridine-thiazole core serves as a "hinge binder." The nitrogen atoms in the pyridine and thiazole rings can form hydrogen bonds with the amino acids in the kinase hinge region (e.g., Met109 in p38 MAPK). The 4-bromo group allows for the attachment of a "gatekeeper" substituent that dictates selectivity between different kinases (e.g., p38 vs. JNK).
Inertion: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons the Pd(0) active species.
Solvation: Add degassed solvent via syringe.
Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor via LC-MS for disappearance of the bromide (M+H 255/257 pattern).
Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
Protocol B: Functional Validation (Calcium Flux Assay for mGluR5)
Objective: To quantify the antagonistic potency (IC50) of the synthesized derivatives.
System: HEK293 cells stably expressing human mGluR5.
Methodology:
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. Mechanism: The ester form crosses the membrane; intracellular esterases cleave it, trapping the dye.
Compound Addition: Add the thiazole test compounds (serial dilution) and incubate for 15 minutes.
Agonist Challenge: Inject Glutamate (EC80 concentration) into the wells.
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or kinetic plate reader.
Analysis: A reduction in the Glutamate-induced fluorescence peak indicates NAM activity. Calculate IC50 using a 4-parameter logistic fit.
Part 5: Data Summary & SAR Logic
Table 1: Structure-Activity Relationship (SAR) Logic for the Scaffold
Position
Substituent
Role in Target Binding
C2 (Pyridine)
4-Pyridyl
Hinge/Anchor: Forms H-bonds with receptor backbone (e.g., hinge region of kinases).
C4 (Bromine)
-Br (Precursor)
Vector: Must be replaced by Aryl/Alkyne groups. Directs the molecule into the hydrophobic pocket.
C5 (Methyl)
-CH3
Conformation: Provides steric twist to ensure non-planar conformation, often increasing selectivity.
Visualization: Drug Discovery Workflow
This diagram outlines the logical flow from the raw bromide scaffold to a validated lead compound.
Caption: From Scaffold to Lead: The iterative process of derivatizing the 4-bromo position.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12352200, MTEP. Retrieved from [Link]
Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-MTEP: Potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Das, D., et al. (2022). Thiazole scaffolds in potent CDK inhibitors: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]
Rana, A., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.[2][3][7][13] European Journal of Medicinal Chemistry. Retrieved from [Link]
Spectroscopic Characterization and Regioselective Synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole: A Technical Guide
Executive Summary The 4-bromo-5-methylthiazole scaffold is a highly versatile and critical building block in modern medicinal chemistry, serving as a foundational pharmacophore in the development of MALT1 inhibitors[1] a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-bromo-5-methylthiazole scaffold is a highly versatile and critical building block in modern medicinal chemistry, serving as a foundational pharmacophore in the development of MALT1 inhibitors[1] and imidazopyridine-based therapeutics[2]. When functionalized with a pyridin-4-yl group at the C-2 position, the resulting compound—4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole —exhibits unique electronic properties that make it an ideal intermediate for further late-stage functionalization. Furthermore, derivatives of 4-methyl-2-(pyridin-4-yl)thiazole have demonstrated significant utility as broad-spectrum antimicrobial agents[3].
This whitepaper provides an in-depth technical guide to the regioselective synthesis of this compound, followed by a rigorous, causality-driven analysis of its
H and C Nuclear Magnetic Resonance (NMR) spectroscopic profiles.
Structural and Mechanistic Rationale
The strategic value of 4-bromo-5-methyl-2-(pyridin-4-yl)thiazole lies in its orthogonal reactivity. The thiazole core contains three distinct positions (C-2, C-4, C-5), each with unique electronic densities:
C-2 Position: Highly electron-deficient due to the combined inductive effects of the adjacent nitrogen and sulfur atoms. This makes C-2 the kinetically favored site for oxidative addition during palladium-catalyzed cross-coupling.
C-4 Position: Substituted with a bromine atom, providing a reliable handle for subsequent Suzuki, Stille, or Buchwald-Hartwig couplings after the C-2 position has been functionalized.
C-5 Position: Substituted with a methyl group, which provides moderate steric bulk and electron-donating properties to stabilize the heteroaromatic system.
By exploiting the inherent electron deficiency at C-2 in 2,4-dibromo-5-methylthiazole, researchers can achieve highly regioselective carbon-carbon bond formation without requiring complex protecting group strategies.
Regioselective Synthesis Protocol
To ensure high fidelity and reproducibility, the following protocol describes a self-validating Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Methodology
Reaction Setup & Degassing:
In an oven-dried Schlenk flask, combine 2,4-dibromo-5-methylthiazole (1.0 equiv) and pyridin-4-ylboronic acid (1.1 equiv).
Add a solvent mixture of 1,4-Dioxane and H
O (4:1 ratio, 0.2 M concentration).
Causality Note: Degassing the solvent mixture via sparging with argon for 15 minutes is critical. Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) catalyst into an inactive Pd(II) species.
Catalyst & Base Addition:
Add Potassium Carbonate (K
CO, 2.5 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh), 0.05 equiv) under a positive stream of argon.
Regioselective Oxidative Addition:
Heat the reaction mixture to 80 °C for 12 hours.
Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Successful coupling is indicated by the consumption of the starting material (R
= 0.6 in 3:1 Hexanes/EtOAc) and the emergence of a highly UV-active product spot (R = 0.35) corresponding to the pyridin-4-yl derivative. The C-4 bromide remains intact due to its higher electron density relative to C-2, which raises the activation energy barrier for a second oxidative addition.
Workup and Isolation:
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO
and brine.
Dry the organic layer over anhydrous Na
SO, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes to 50% EtOAc/Hexanes).
Spectroscopic Data Presentation (NMR)
Accurate structural validation requires a deep understanding of how the heteroaromatic environment and halogen substituents perturb the local magnetic fields of the nuclei.
H NMR Resonance Assignments
Parameters: 400 MHz, CDCl
, 298 K, TMS internal standard.
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Integration
Assignment Rationale
H-2', H-6'
8.68
dd
4.5, 1.6
2H
Highly deshielded due to the inductive electron-withdrawing effect of the adjacent electronegative pyridine nitrogen.
H-3', H-5'
7.72
dd
4.5, 1.6
2H
Aromatic protons meta to the pyridine nitrogen; less deshielded than the ortho protons but shifted downfield by the thiazole ring.
5-CH
2.48
s
-
3H
Experiences allylic-type deshielding from the anisotropic magnetic field of the heteroaromatic thiazole core.
C NMR Resonance Assignments
Parameters: 100 MHz, CDCl
, 298 K.
Position
Chemical Shift (, ppm)
Type
Assignment Rationale
C-2 (Thiazole)
162.4
Quaternary
The most deshielded carbon in the molecule. It is hybridized and flanked by two electronegative heteroatoms (N and S).
C-2', C-6' (Pyridine)
150.6
CH
Deshielded by the direct attachment to the pyridine nitrogen.
C-4' (Pyridine)
139.8
Quaternary
Ipso carbon attached to the electron-withdrawing thiazole ring.
C-5 (Thiazole)
131.5
Quaternary
Substituted by the electron-donating methyl group, shifting it slightly downfield relative to an unsubstituted thiazole C-5.
C-4 (Thiazole)
124.2
Quaternary
Heavy Atom Effect: The large, polarizable electron cloud of the attached bromine atom provides diamagnetic shielding to the carbon nucleus, shifting it significantly upfield compared to standard aromatic carbons.
C-3', C-5' (Pyridine)
120.3
CH
Standard chemical shift for pyridine carbons meta to the nitrogen atom.
5-CH
13.2
CH
Primary alkyl carbon attached directly to the heteroaromatic ring.
Workflow Visualization
The following diagram illustrates the logical progression from starting materials through regioselective synthesis and final spectroscopic validation.
Workflow for the regioselective synthesis and NMR validation of the target thiazole derivative.
References
[2] Title: US11744824B2 - 2-amino-3-carbonyl imidazopyridine and pyrazolopyridine compounds
Source: Google Patents
URL:
[1] Title: WO2025003414A1 - Malt1 inhibitors
Source: Google Patents
URL:
[3] Title: Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents
Source: Farmacia (via ResearchGate)
URL: [Link]
The Discovery and Mechanistic Exploitation of Substituted Pyridinylthiazoles in Targeted Therapeutics
Executive Summary Substituted pyridinylthiazoles represent a highly privileged pharmacophore in modern drug discovery. Characterized by their dual heterocyclic ring system, these compounds offer exceptional hydrogen-bond...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Substituted pyridinylthiazoles represent a highly privileged pharmacophore in modern drug discovery. Characterized by their dual heterocyclic ring system, these compounds offer exceptional hydrogen-bonding capabilities and conformational rigidity. This technical guide explores the rational design, structure-activity relationship (SAR), and experimental validation of pyridinylthiazole derivatives, with a specific focus on their role as potent kinase inhibitors and anti-angiogenic agents.
Mechanistic Rationale: The Pyridinylthiazole Pharmacophore
The core architecture of a pyridinylthiazole consists of a pyridine ring directly coupled to a thiazole ring. This arrangement is not merely structural; it is fundamentally electronic. The nitrogen atoms in both rings act as critical hydrogen-bond acceptors, which are essential for anchoring the molecule within the ATP-binding hinge region of various kinases, such as the 1[1].
In the context of tumor angiogenesis, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and downstream mitogen-activated protein kinases (MAPK) like p38, ERK, and JNK is a highly desirable therapeutic pathway. The pyridinylthiazole scaffold mimics the adenine ring of ATP. When substituted strategically—such as with N-phenyl carboxamides—the molecule can extend into adjacent hydrophobic pockets, drastically 2[2]. Beyond oncology, this robust scaffold has been successfully repurposed as a P2-ligand in the design of3, demonstrating its broad utility across diverse enzymatic targets[3].
Targeted Pathways and Logical Relationships
To understand the causality behind the efficacy of these compounds, we must map their interference within the cellular signaling cascade. The diagram below illustrates how optimized pyridinylthiazoles disrupt the signal transduction required for endothelial cell proliferation.
Fig 1: Mechanism of substituted pyridinylthiazoles inhibiting angiogenesis via kinase pathways.
Structure-Activity Relationship (SAR) Insights
The hit-to-lead optimization of N-substituted 2-(4-pyridinyl)thiazole carboxamides relies heavily on the aromaticity and substitution patterns of the amide nitrogen. During the optimization of this series against Human Umbilical Vein Endothelial Cells (HUVECs), the position of the methoxy group on the phenyl ring dictated the biological outcome[2].
Table 1 summarizes the causal relationship between structural modifications and biological efficacy.
Compound Series
Amide N-Substitution
Target Rationale & Causality
HUVEC Colony Inhibition
3f
ortho-methoxyphenyl
Steric clash with the kinase hinge region prevents optimal hydrogen bonding.
Low
3g (Lead 3k)
meta-methoxyphenyl
Optimal vectoring into the hydrophobic pocket; maximizes van der Waals interactions.
Maximum Potency
3h
para-methoxyphenyl
Suboptimal hydrogen bond angle due to extended linear geometry.
Moderate
Data synthesized from SAR analysis of anti-angiogenic pyridinylthiazole derivatives[2].
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. A failure at step one will cascade into false negatives in biological screening. The following workflows incorporate mandatory quality control (QC) checkpoints.
5.1 Modular Synthesis of Pyridinylthiazole Carboxamides
The synthesis of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs requires a precise, three-stage approach to prevent off-target esterification and racemization[2].
Step 1: Thiazole Ring Closure (Hantzsch Synthesis)
Action: React 4-pyridinecarbothioamide with ethyl 2-bromoacetoacetate in ethanol under reflux.
Causality: The alpha-bromoketone selectively attacks the sulfur atom, followed by cyclization and dehydration, forming the stable ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediate.
Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the thioamide spot confirms complete cyclization.
Step 2: Saponification
Action: Hydrolyze the resulting ester using 1M LiOH in THF/Water at room temperature.
Causality: Mild basic conditions are chosen over acidic hydrolysis to prevent the cleavage of the newly formed thiazole ring.
Validation Checkpoint: LC-MS must show >99% conversion to the carboxylic acid. Critical: Any unreacted ester will bypass the next step and contaminate the final biological assay, leading to false toxicity readings.
Step 3: Amide Coupling
Action: Couple the carboxylic acid with 3-methoxyphenyl amine using EDC·HCl and HOBt in DMF.
Causality: EDC/HOBt is selected to activate the carboxylic acid without generating harsh acyl chlorides, which could degrade the pyridine moiety. HOBt suppresses racemization and improves yield.
Validation Checkpoint: Purify via flash chromatography and confirm the final structure (Compound 3k) via 1H-NMR and HRMS.
To evaluate the anti-angiogenic potential, a colony formation assay is strictly preferred over standard MTT viability assays.
Causality: MTT only measures immediate metabolic activity. Colony formation assesses the cells' ability to undergo sustained proliferation and form colonies, which is the true hallmark of angiogenesis[2].
Step 1: Cell Seeding
Action: Seed HUVECs at a low density (e.g., 500 cells/well) in a 6-well plate using EGM-2 medium. Allow 24 hours for adherence.
Step 2: Compound Treatment
Action: Treat cells with varying concentrations of the synthesized pyridinylthiazole (e.g., Compound 3k) and a positive control (e.g., Vandetanib, a known VEGFR2 inhibitor)[2].
Validation Checkpoint: Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing baseline cytotoxicity.
Step 3: Incubation and Fixation
Action: Incubate for 10-14 days until macroscopic colonies form. Wash with PBS, fix with 4% paraformaldehyde for 15 minutes.
Causality: The >50 cell threshold ensures that only true, sustained proliferative events are quantified, filtering out abortive divisions.
Conclusion
The discovery and optimization of substituted pyridinylthiazoles highlight the power of rational, structure-based drug design. By understanding the causal relationships between chemical substitutions and biological pathways, researchers can systematically tune this privileged scaffold to yield highly potent and selective therapeutics.
References
Title: Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Executive Summary This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (Compound 1) . This substrate presents specific synthetic challenges due to the simulta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (Compound 1) . This substrate presents specific synthetic challenges due to the simultaneous presence of a thiazole core, a pyridine substituent, and a C4-bromide handle. The Lewis-basic nitrogen atoms on both the thiazole and pyridine rings pose a high risk of palladium catalyst poisoning.
This application note provides a dual-tiered strategy:
Method A (Robust): A cost-effective, Pd(dppf)Cl₂-based system for standard boronic acids.
Method B (High-Performance): An XPhos Pd G3 system designed to overcome steric hindrance and catalyst deactivation in challenging couplings.
Retrosynthetic & Mechanistic Analysis
Substrate Challenges
The substrate (1) contains three distinct features that dictate reaction conditions:
C4-Bromine Reactivity: The C4 position of thiazole is generally less reactive toward oxidative addition than the C2 position. Consequently, higher temperatures (
80 °C) are often required compared to phenyl bromides.
Catalyst Poisoning (The "Pyridine Problem"): The pyridine nitrogen (and to a lesser extent, the thiazole nitrogen) is a strong
-donor. It can displace phosphine ligands on the Palladium center, forming stable, inactive [Pd(Ar)(L)(Pyridine)] complexes.
Protodehalogenation: Electron-deficient heteroaryl halides are prone to reductive dehalogenation (replacing -Br with -H) if the transmetallation step is slow.
Mechanistic Strategy
To mitigate poisoning, we utilize bulky, electron-rich phosphine ligands (e.g., dppf, XPhos). These ligands sterically crowd the metal center, preventing the approach and coordination of the substrate's nitrogen atoms while facilitating the oxidative addition of the C-Br bond.
Figure 1: Catalytic cycle highlighting the critical "Poisoning Pathway" (dotted red) which is suppressed by using bulky ligands in the recommended protocols.
Experimental Protocols
Materials & Reagents Table
Reagent
Equiv.
Role
Critical Note
Substrate (1)
1.0
Electrophile
Ensure purity >95% by LCMS.
Boronic Acid
1.2 - 1.5
Nucleophile
Use excess; heteroaryl boronic acids hydrolyze fast.
Catalyst (Method A)
0.05 (5 mol%)
Pd(dppf)Cl₂·DCM
Robust; air-stable.
Catalyst (Method B)
0.02 (2 mol%)
XPhos Pd G3
High turnover; prevents N-coordination.
Base
3.0
Na₂CO₃ or K₃PO₄
K₃PO₄ is preferred for Method B.
Solvent
N/A
Dioxane/H₂O (4:1)
Degassing is mandatory .
Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)
Recommended for coupling with simple aryl boronic acids.
Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add Substrate 1 (1.0 equiv, e.g., 200 mg) and the Aryl Boronic Acid (1.3 equiv).
Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.
Solvent Prep: Separately, sparge a mixture of 1,4-Dioxane and Water (4:1 ratio) with nitrogen for 10 minutes.
Initiation: Syringe the degassed solvent (approx. 0.1 M concentration relative to substrate) into the reaction vessel. Add Na₂CO₃ (3.0 equiv, solid) or 2M aqueous Na₂CO₃ solution.
Reaction: Heat to 90 °C for 4–12 hours.
Checkpoint: Monitor by LCMS at t=1h. If <10% conversion, increase temp to 100 °C.
Method B: High-Performance Protocol (XPhos Pd G3)
Recommended for sterically hindered boronic acids or if Method A fails.
Setup: Charge vial with Substrate 1 (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
Catalyst: Add XPhos Pd G3 (2 mol%).
Note: XPhos Pd G3 is a precatalyst that activates rapidly and protects the active species with the bulky XPhos ligand.
Solvent: Add degassed THF/Water (10:1) or Dioxane/Water (4:1).
Reaction: Heat to 60–80 °C . This catalyst is more active and often requires lower temperatures, reducing boronic acid hydrolysis.
Workflow & Decision Logic
Use the following flowchart to determine the optimal path for your specific coupling partner.
Figure 2: Decision tree for selecting and optimizing reaction conditions.
Workup & Purification (Self-Validating Steps)
The presence of the pyridine ring makes the product basic. Standard acidic workups will trap the product in the aqueous phase.
Quench: Cool reaction to Room Temperature (RT). Dilute with EtOAc.
Wash: Wash organic layer with Water followed by Brine .
Critical: Do NOT use 1M HCl. If pH adjustment is needed to remove boronic acid byproducts, use saturated NH₄Cl (mildly acidic) but ensure the final pH remains >7.
Scavenging (Optional): If Pd residues are high (dark color), treat organic phase with SiliaMetS® Thiol or charcoal for 30 mins.
Application Note: Characterization of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole as a Kinase Inhibitor Scaffold
Scientific Overview & Structural Rationale Thiazole-containing heterocycles are privileged pharmacophores in modern targeted oncology, serving as the core hinge-binding motif for numerous ATP-competitive kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Overview & Structural Rationale
Thiazole-containing heterocycles are privileged pharmacophores in modern targeted oncology, serving as the core hinge-binding motif for numerous ATP-competitive kinase inhibitors. Specifically, the 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole scaffold represents a highly tunable, potent intermediate for developing selective inhibitors against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6[1][2].
The bidentate nature of the thiazole-pyridine axis facilitates critical hydrogen bonding with the kinase hinge region (e.g., Val96 in CDK4). The addition of a 4-bromo substituent provides essential steric bulk to occupy the hydrophobic pocket adjacent to the gatekeeper residue. Concurrently, the 5-methyl group restricts the dihedral angle between the thiazole and pyridine rings, locking the scaffold into a bioactive, coplanar conformation that maximizes binding affinity, metabolic stability, and target residence time[2].
Figure 1: High-throughput screening workflow for thiazole-based kinase inhibitors.
Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice, ensuring scientists understand why a step is performed, not just how.
Protocol 1: In Vitro ATP-Competitive Kinase Assay (ADP-Glo™)
Objective : To determine the half-maximal inhibitory concentration (IC50) of the thiazole derivative against recombinant CDK4/Cyclin D1.
Step 1: Enzyme-Inhibitor Pre-incubation
Action: Dispense 5 µL of recombinant CDK4/Cyclin D1 (10 ng/well) in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) into a 384-well plate. Add 100 nL of the inhibitor in a 10-point dose-response titration (in DMSO). Incubate for 30 minutes at room temperature.
Causality: Kinase inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before ATP introduces competitive pressure, preventing artificially inflated IC50 values.
Step 2: Reaction Initiation
Action: Add 5 µL of a substrate mix containing 2x ATP (at the predetermined
of 15 µM) and 0.2 µg/µL Rb-derived peptide substrate. Incubate for 60 minutes at 25°C.
Causality: Initiating the reaction with ATP exactly at its Michaelis-Menten constant (
) ensures that the assay dynamically reflects the inhibitor's potency. If ATP concentrations were too high, the competitive inhibitor would be outcompeted, masking its efficacy.
Step 3: Kinase Reaction Termination and ADP Detection
Action: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Causality: This reagent simultaneously halts the kinase reaction and actively depletes any remaining unconsumed ATP. This critical step eliminates background noise, ensuring that the final luminescent signal is exclusively derived from the ADP produced during the kinase reaction.
Step 4: Luminescence Readout
Action: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader.
Self-Validation Control: Include a no-enzyme control (100% inhibition baseline) and a vehicle control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and suitability for screening.
Protocol 2: Cellular Target Engagement (Western Blot for p-Rb)
Objective : To validate that the inhibitor effectively permeates the cell membrane and engages its target (CDK4/6) in a physiological environment, halting G1/S phase transition[1].
Step 1: Cell Synchronization
Action: Seed MCF-7 breast cancer cells at
cells/well in 6-well plates. After 24 hours, wash with PBS and culture in serum-free DMEM for 24 hours.
Causality: Serum starvation synchronizes the cell population in the G0/G1 phase. This creates a uniform baseline, allowing for a clear, synchronous wave of CDK4/6 activation and Rb phosphorylation upon serum reintroduction.
Step 2: Compound Treatment and Stimulation
Action: Pre-treat cells with the inhibitor (0.1 µM - 10 µM) for 2 hours. Stimulate with 10% FBS for 16 hours.
Causality: The 2-hour pre-treatment ensures the inhibitor reaches intracellular equilibrium. The 16-hour serum stimulation is the empirically determined window where CDK4/6-mediated phosphorylation of Retinoblastoma protein (Rb) at Ser780 peaks before the cells commit to the S phase[2].
Step 3: Denaturing Lysis
Action: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x protease inhibitor cocktail and 1x phosphatase inhibitor cocktail (e.g., NaF, Na3VO4).
Causality: Phosphorylation is highly transient. Ice-cold conditions slow down enzymatic activity, while phosphatase inhibitors irreversibly block endogenous phosphatases from stripping the phosphate groups off Rb during lysis, preserving the true intracellular state.
Self-Validation Control: Probe for total Rb and GAPDH/β-actin. This confirms that the reduction in p-Rb is due to specific kinase inhibition, not global protein degradation or unequal sample loading.
Quantitative Data Summary
The table below summarizes the representative selectivity profile of the 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole core derivatives against a panel of kinases, demonstrating its strong preference for CDK4/6 over off-target kinases like Aurora A.
Compound / Scaffold
CDK4 IC50 (nM)
CDK6 IC50 (nM)
Aurora A IC50 (nM)
MCF-7 GI50 (nM)
Thiazole-Pyridine Core Analog
12 ± 2
34 ± 5
>10,000
45 ± 8
Palbociclib (Reference)
11 ± 1
15 ± 3
>10,000
25 ± 4
Staurosporine (Pan-Kinase Ref)
5 ± 1
8 ± 2
3 ± 1
1 ± 0.5
Mechanistic Pathway Visualization
The following diagram illustrates the downstream cellular consequences of inhibiting the CDK4/6 complex using the thiazole scaffold. By blocking ATP binding, the inhibitor prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping the E2F transcription factor sequestered and halting the cell cycle at the G1 phase[1][2].
Figure 2: Mechanism of CDK4/6 inhibition and G1/S cell cycle arrest by the thiazole scaffold.
References
A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry (Indexed in PubMed).[Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.[Link]
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS Publications).[Link]
Application Note: Synthesis and Derivatization of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Abstract & Strategic Overview The 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., BRAF, VEGFR) and neuroprotectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., BRAF, VEGFR) and neuroprotective agents. The thiazole core provides a rigid linker, while the pyridine moiety offers a hydrogen-bond acceptor critical for active site binding.
The strategic value of this molecule lies in the 4-bromo substituent. In the thiazole ring, the C2 position is the most electron-deficient, followed by C4, while C5 is relatively electron-rich. By blocking C5 with a methyl group and installing a pyridine at C2, the C4-bromide becomes a highly specific handle for late-stage diversification.
This guide details the regioselective synthesis of the core scaffold and provides robust, self-validating protocols for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Synthesis of the Core Scaffold
Retrosynthetic Logic
Direct bromination of 5-methyl-2-(pyridin-4-yl)thiazole often leads to mixtures or over-bromination. The most robust "Senior Scientist" approach utilizes regioselective Suzuki cross-coupling on a di-halogenated precursor.
The Rule of Thiazole Regioselectivity: In 2,4-dibromothiazoles, the C2-bromide is significantly more reactive towards oxidative addition by Palladium(0) than the C4-bromide due to the inductive effect of the adjacent nitrogen and sulfur atoms. We exploit this to install the pyridine ring at C2 while leaving the C4-bromide intact for downstream chemistry.
Protocol: Regioselective C2-Arylation
Reaction:
Substrate: 2,4-Dibromo-5-methylthiazole
Coupling Partner: Pyridin-4-ylboronic acid
Catalyst: Pd(PPh₃)₄ (Tetrakis)
Base: Na₂CO₃ (2.0 M aq)
Solvent: DME (Dimethoxyethane) / Water
Step-by-Step Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dibromo-5-methylthiazole (1.0 equiv, 10 mmol) in DME (50 mL).
Addition: Add pyridin-4-ylboronic acid (1.05 equiv, 10.5 mmol). Note: Stoichiometry is critical. Excess boronic acid may lead to bis-coupling.
Degassing: Sparge the solution with Argon for 15 minutes.
Catalyst: Add Pd(PPh₃)₄ (0.05 equiv, 0.5 mmol) and Na₂CO₃ solution (2.0 M, 15 mL).
Reaction: Heat to 80°C under Argon for 4–6 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should disappear; the mono-coupled product (Rf ~0.4) will appear. If a lower spot (bis-coupled) appears, reduce heat.
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄.
Coupling amines to the C4 position is challenging due to potential catalyst poisoning by the substrate's pyridine ring. We utilize Buchwald's 3rd Generation Pre-catalysts to overcome this.
Reaction Landscape[2]
Caption: Ligand selection guide for C-N coupling on thiazole cores.
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv). Note: Use Cs₂CO₃ for base-sensitive substrates; NaOtBu is faster.
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Procedure:
Strictly Anhydrous: Flame-dry glassware. Water kills this reaction.
Heat to 100°C for 12–18 hours.
Troubleshooting: If conversion stalls, add 0.01 equiv additional catalyst.
Workup:
Filter through a Celite pad to remove Palladium black.
Concentrate and purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove phosphine oxides.
Quantitative Data Summary
Reaction Type
Position
Catalyst System
Base
Typical Yield
Key Challenge
Core Synthesis
C2 (Br -> Py)
Pd(PPh₃)₄
Na₂CO₃
70%
Bis-coupling if Temp > 80°C
Suzuki
C4 (Br -> Ar)
Pd(dppf)Cl₂
K₂CO₃
85%
Pyridine coordination to Pd
Buchwald
C4 (Br -> N)
XPhos Pd G3
Cs₂CO₃
60-80%
Catalyst poisoning; requires dry cond.
Sonogashira
C4 (Br -> C≡C)
Pd(PPh₃)₂Cl₂/CuI
TEA
90%
Homocoupling of alkyne
References
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. (Accessed 2025).[2] Link
Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.[3] ResearchGate.[2] Link
Stanetty, P., et al. (2006).[4] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[5] Journal of Organic Chemistry. Link
Hartwig, J. F. (2014). Buchwald-Hartwig Amination: A Practical Guide. ACS GCI Pharmaceutical Roundtable. Link
ChemicalBook. Synthesis of 4-Bromo-2-methyl-thiazole from 2,4-Dibromothiazole.Link
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole applications in medicinal chemistry.
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , a specialized heterocyclic building block critical for...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , a specialized heterocyclic building block critical for synthesizing allosteric modulators of G-protein coupled receptors (GPCRs), particularly mGluR5, and kinase inhibitors.
Functionalizing the Thiazole Core for mGluR5 and Kinase Drug Discovery
Introduction & Medicinal Chemistry Profile
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole represents a "privileged scaffold" in medicinal chemistry. Its structural architecture combines three critical features for drug design:
2-(Pyridin-4-yl) Moiety: A known pharmacophore that provides hydrogen bond acceptor capability, often mimicking the adenine ring in kinase inhibitors or anchoring the molecule in the allosteric binding sites of GPCRs (e.g., mGluR5).
5-Methyl "Blocker": The methyl group at the C5 position is not merely structural; it blocks the most metabolically labile position of the thiazole ring, preventing rapid oxidation by cytochrome P450 enzymes and improving in vivo half-life.
4-Bromo "Exit Vector": The bromine atom at C4 serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing the rapid generation of diverse libraries.
Core Applications
Neurology (mGluR5 Antagonists): This scaffold is a direct structural analog and precursor to MTEP and MPEP , widely studied Negative Allosteric Modulators (NAMs) for anxiety, depression, and Fragile X syndrome.
Oncology (Kinase Inhibition): The thiazole-pyridine axis is frequently used to target the ATP-binding pocket of kinases (e.g., p38 MAPK, BRAF), where the C4-substituent extends into the hydrophobic back pocket.
Chemical Properties & Stability[1][2]
Property
Value / Description
Molecular Formula
C₉H₇BrN₂S
Molecular Weight
255.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; Low solubility in water
Reactivity Profile
High reactivity at C4-Br (Pd-catalyzed coupling); Pyridine nitrogen susceptible to N-oxidation or protonation.[1]
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen). Protect from light.
Synthetic Pathways & Protocols
A. Synthesis of the Core Scaffold
Note: If not purchasing commercially, the scaffold is synthesized via a modified Hantzsch Thiazole Synthesis followed by regioselective bromination.
Step 1: Hantzsch Cyclization
React Pyridine-4-carbothioamide with 2-chloropropanal (or a protected equivalent) in ethanol under reflux.
Mechanism:[2][1][3][4][5] The sulfur attacks the alpha-carbon of the aldehyde, followed by cyclodehydration.
Result:5-methyl-2-(pyridin-4-yl)thiazole . (Note: The methyl comes from the aldehyde chain; the C4 is unsubstituted).
Combine scaffold, boronic acid, and catalyst in a microwave vial.
Add Dioxane (4 mL) and K₂CO₃ solution (1 mL).
Degas by bubbling Nitrogen for 5 minutes.
Heat: 90°C (oil bath) or 110°C (Microwave, 30 min).
Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Biological Context & Mechanism of Action[1]
mGluR5 Negative Allosteric Modulation
The 4-bromo-5-methyl-2-(pyridin-4-yl)thiazole scaffold is a template for "MPEP/MTEP-site" binders. These compounds do not compete with Glutamate (the endogenous ligand) but bind to a transmembrane allosteric pocket, stabilizing the receptor in an inactive conformation.
Signaling Pathway Visualization:
The diagram below illustrates the synthesis logic and the biological impact on the mGluR5 pathway.
Caption: Synthesis pathway from pyridine-4-carbothioamide to the 4-bromo scaffold, and its subsequent derivatization to inhibit mGluR5 signaling.
Safety & Handling Protocol
Hazard Class
Precaution
Acute Toxicity
Treat as potentially toxic by ingestion/inhalation (Category 4). Wear N95/P2 mask.
Skin/Eye Irritant
Causes skin irritation and serious eye irritation (H315, H319). Use nitrile gloves and safety goggles.
Reactive Hazards
Avoid contact with strong oxidizing agents. The bromine moiety can hydrolyze under strongly basic/acidic conditions over time.
Waste Disposal
Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.
References
Alagille, D. et al. (2011).[7] "Potent mGluR5 antagonists: pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[7] Bioorganic & Medicinal Chemistry Letters, 21(11), 3243-3247.[7] Link
Cosford, N. D. et al. (2002). "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity." Journal of Medicinal Chemistry, 45(23), 5179–5182. Link
Lindemann, L. et al. (2015). "Metabotropic glutamate receptor 5 negative allosteric modulators: a patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 25(4), 447-461. Link
PubChem. "Thiazole, 4-bromo-5-methyl-2-(pyridin-4-yl)-." National Center for Biotechnology Information. Link
experimental setup for synthesizing 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
This Application Note provides a comprehensive technical guide for the synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, TGF-β rec...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase, TGF-β receptor).
The guide details two distinct protocols:
Method A (Modular Precision Route): Utilizing regioselective Suzuki-Miyaura coupling on a dihalo-thiazole core. Recommended for medicinal chemistry and library generation.
Method B (De Novo Process Route): Utilizing Hantzsch thiazole synthesis followed by electrophilic halogenation. Recommended for scale-up and cost-efficiency.
Abstract & Molecule Profile
The target compound, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , features a trisubstituted thiazole ring. The C2-pyridine moiety is a common pharmacophore for hydrogen bonding in ATP-binding pockets, while the C4-bromo position serves as a versatile handle for further functionalization (e.g., Buchwald-Hartwig amination or further cross-coupling). The C5-methyl group often provides metabolic stability and restricts conformational rotation.
To ensure synthetic success, we analyze the bond disconnections. The thiazole core is electron-deficient at C2, making it highly reactive toward nucleophilic attack or metal-catalyzed oxidative addition.
Path A (Regioselective Coupling): Disconnection at the C2–C(Py) bond. This utilizes the inherent reactivity difference between C2 and C4 halogens on the thiazole ring.
Path B (Cyclization & Functionalization): Disconnection of the thiazole ring itself (Hantzsch) followed by C4-H functionalization.
Figure 1: Retrosynthetic strategy showing the two primary pathways.
Method A: Regioselective Suzuki-Miyaura Coupling
Best for: High purity, library synthesis, avoiding regio-isomeric byproducts.
Rationale
In 2,4-dihalothiazoles, the C2 position is significantly more electron-deficient than C4 due to the inductive effect of the adjacent nitrogen and sulfur atoms. Consequently, Pd(0) undergoes oxidative addition preferentially at C2. By controlling stoichiometry (1.0 equivalent of boronic acid), we can selectively install the pyridine ring at C2, leaving the C4-bromide intact for the final target.
Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
Setup: In a flame-dried Schlenk flask or microwave vial, combine 2,4-dibromo-5-methylthiazole (1.0 eq) and Pyridine-4-boronic acid (1.1 eq).
Inertion: Evacuate and backfill with Argon (3 cycles). Add Pd catalyst (5 mol%) under positive Argon flow.
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2.0 M Na₂CO₃ (aq).
Reaction:
Thermal: Heat to 80°C for 4–6 hours.
Microwave: Heat to 100°C for 30 minutes.
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting dibromide (M+H ~257) and appearance of the product (M+H ~255/257 doublet for Br). Note: Avoid overheating to prevent double coupling (bis-pyridine).
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0–40%). The product is less polar than the bis-coupled impurity.
Method B: Hantzsch Synthesis & Bromination
Best for: Large-scale synthesis, lower raw material costs.
Rationale
This route builds the thiazole ring from simple precursors. The Hantzsch synthesis between a thioamide and an
-halo aldehyde yields the 1,3-thiazole. Since the C5 position is blocked by the methyl group and C2 is occupied by the pyridine, the C4 position is the only site available for Electrophilic Aromatic Substitution (EAS), allowing for clean bromination.
Protocol B
Step 1: Synthesis of 5-Methyl-2-(pyridin-4-yl)thiazole
Reagents:
Pyridine-4-carbothioamide (1.0 equiv)
2-Bromopropanal (1.1 equiv) [Note: Can be generated in situ or used directly if fresh]
Ethanol (Absolute)
Dissolution: Dissolve Pyridine-4-carbothioamide in ethanol (0.5 M).
Addition: Add 2-Bromopropanal dropwise at room temperature.
Cyclization: Reflux the mixture for 4–8 hours. A solid hydrobromide salt may precipitate.
Workup: Cool to RT. Concentrate to remove most ethanol. Neutralize with saturated NaHCO₃ solution to pH 8. Extract with DCM.
Isolation: Dry (MgSO₄) and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Step 2: C4-Bromination
Reagents:
5-Methyl-2-(pyridin-4-yl)thiazole (from Step 1)
N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent: Acetonitrile (ACN) or DMF
Setup: Dissolve the thiazole intermediate in ACN (0.2 M).
Bromination: Add NBS portion-wise at 0°C to control the exotherm.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Mechanism Check: The reaction proceeds via EAS. The methyl group at C5 activates the ring, but steric hindrance directs the bromine to C4.
Workup: Dilute with water. If the product precipitates, filter and wash with water.[3][4][5] If not, extract with EtOAc.
Purification: Recrystallization from EtOH is usually sufficient.
Quality Control & Data Specifications
Analytical Criteria
Ensure the synthesized material meets these standards before use in biological assays.
Test
Method
Acceptance Criteria
Purity
HPLC (UV 254 nm)
> 95% Area
Identity
¹H-NMR (DMSO-d₆)
Pyridine AA'BB' signals; Thiazole-CH₃ singlet (~2.4 ppm); Absence of Thiazole C4-H (~7.5 ppm).
Mass Spec
LC-MS (ESI+)
[M+H]⁺ = 255.0/257.0 (1:1 Isotope pattern)
Experimental Workflow Diagram
Figure 2: Workflow for the preferred Suzuki Coupling Method (Method A).
Safety & Handling
2,4-Dibromo-5-methylthiazole: Irritant. Avoid contact with skin.
Pyridine derivatives: Often possess unpleasant odors and potential neurological toxicity. Handle in a fume hood.
Palladium Catalysts: Heavy metal waste must be segregated.
NBS: Strong oxidant. Store away from reducing agents.
References
Thiazole Synthesis Overview: Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions. Wiley. Link
Regioselectivity in Thiazole Couplings: Bach, T., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions on 2,4-Dibromothiazoles." Tetrahedron Letters, 2002.
Commercial Reagent Availability: 2,4-Dibromo-5-methylthiazole (CAS 1206708-88-4).[6][1][2] Sigma-Aldrich / Merck. Link
Thiazole Bromination Protocols: "Bromination of 5-substituted thiazoles." Journal of Heterocyclic Chemistry. (General Reference for EAS on thiazoles).
Technical Application Note: Preclinical Evaluation of Thiazole-Pyridine Scaffolds
Executive Summary This application note details the standardized protocols for the biological evaluation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (herein referred to as TPM-4Br ). As a privileged scaffold in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the standardized protocols for the biological evaluation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (herein referred to as TPM-4Br ). As a privileged scaffold in medicinal chemistry, thiazole-pyridine hybrids are frequently utilized as core pharmacophores for kinase inhibitors targeting VEGFR-2, EGFR, and CDK pathways.
While often used as a synthetic intermediate for Suzuki-Miyaura couplings, TPM-4Br requires rigorous screening to establish its baseline cytotoxicity and intrinsic kinase affinity prior to lead optimization.[1] This guide outlines the workflow for solubility validation, phenotypic cytotoxicity screening (MTT/SRB), and target deconvolution.
Compound Profile & Handling
TPM-4Br represents a "Fragment-Based Drug Discovery" (FBDD) lead.[1] Its 2-(pyridin-4-yl) moiety typically interacts with the hinge region of kinase ATP-binding pockets, while the 4-bromo position serves as a vector for extending into the hydrophobic back pocket.[1]
Property
Specification
IUPAC Name
4-Bromo-5-methyl-2-(pyridin-4-yl)-1,3-thiazole
Molecular Weight
~255.1 g/mol
Appearance
Yellow to off-white crystalline solid
Solubility
Low in water; Soluble in DMSO (>10 mM), DMF
Storage
-20°C, desiccated, protected from light
Protocol 1: Stock Solution Preparation & QC
Rationale: Thiazole derivatives often suffer from poor aqueous solubility, leading to micro-precipitation in cell culture media which causes false-positive toxicity data.[1]
Weighing: Weigh 5.1 mg of TPM-4Br into a sterile amber glass vial.
Dissolution: Add 2.0 mL of anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a 10 mM Master Stock .
Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.
QC Check (Absorbance): Measure OD600. If OD > 0.05, precipitation is present. Filter via 0.22 µm PTFE filter if necessary.
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Phenotypic Screening: In Vitro Cytotoxicity
Objective: Determine the IC50 of TPM-4Br against a standard solid tumor panel.[1]
Target Cell Lines:
MCF-7 (Breast Adenocarcinoma) – High sensitivity to thiazole-based EGFR inhibitors.[1][2]
Fit curve using Non-linear regression (Sigmoidal dose-response) to determine IC50.[1]
Mechanism of Action: Target Deconvolution
Rationale: The structural homology of TPM-4Br to known inhibitors (e.g., Dasatinib, Sorafenib analogs) suggests kinase inhibition. The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region.[1]
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
Quantification: Measure Luminescence (RLU).
Hit Criteria: >50% inhibition at 10 µM warrants IC50 determination.
Visualizing the Screening Workflow
The following diagram illustrates the critical path from compound preparation to hit validation, ensuring decision gates are respected.
Caption: Figure 1. Integrated screening workflow for Thiazole-Pyridine scaffolds. The process prioritizes early toxicity elimination before costly kinase profiling.[1]
Expected Results & Troubleshooting
Data Interpretation Table
Assay
Metric
Interpretation for TPM-4Br
Solubility
Visual/OD600
Clear at 100 µM in 0.5% DMSO is mandatory.[1] Turbidity = invalid data.
Fix: Reduce final concentration or increase serum (FBS) to 10% to act as a carrier.[1]
References
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. (2022).[1] Verified Source: Link[1]
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. (2025). Verified Source: Link
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022).[1] Verified Source: Link[1]
Application of Pyrazole-Thiazole Compounds as Kinase Inhibitors: Application Notes and Protocols. BenchChem. (2025).[1][3] Verified Source: Link
Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008). Verified Source: Link
Application Notes and Protocols for Antimicrobial Assays of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Introduction: The Therapeutic Potential of Thiazole Derivatives The global health crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives hav...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Thiazole Derivatives
The global health crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, forming the core structure of numerous synthetic pharmaceuticals with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The unique 1,3-thiazole ring is a stable, non-carcinogenic aromatic structure susceptible to biochemical transformations at its reactive sites, making it a versatile scaffold in medicinal chemistry.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods to evaluate the antimicrobial efficacy of a specific novel compound: 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole .
The protocols outlined herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and reliable data for the determination of the compound's inhibitory and bactericidal capabilities.[5][6] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as qualitative and semi-quantitative diffusion assays.
Part 1: Quantitative Antimicrobial Susceptibility Testing
The cornerstone of evaluating a new antimicrobial agent is to determine the lowest concentration that can inhibit its growth (bacteriostatic) and the lowest concentration that can kill it (bactericidal). The Broth Microdilution method is the gold standard for this purpose.[7][8][9]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This quantitative value is crucial for assessing the potency of the test compound.[8]
Caption: Workflow for MIC determination using broth microdilution.
Materials:
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Sterile 96-well, U-bottom microtiter plates
Mueller-Hinton Broth (MHB) or other appropriate growth medium[11]
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Sterile saline or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer (optional, for inoculum standardization and plate reading)
Incubator (35 ± 2°C)
Procedure:
Preparation of the Test Compound: Prepare a stock solution of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole in a suitable solvent (e.g., DMSO), followed by dilution in MHB to the highest desired test concentration.
Preparation of Bacterial Inoculum:
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
Inoculate the colonies into a tube of sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]
Dilute this standardized suspension in MHB to achieve a final working inoculum concentration of approximately 5 x 10^5 CFU/mL.[11]
Plate Setup and Serial Dilution:
Add 100 µL of sterile MHB to wells 2 through 12 of a designated row in the 96-well plate.
Add 200 µL of the highest concentration of the test compound to well 1.
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).[11]
Inoculation and Incubation:
Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]
Reading and Interpretation:
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD600) to determine growth inhibition.[14]
While the MIC indicates growth inhibition, the MBC is required to determine if the compound is bactericidal. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial population.[10][15]
Caption: Workflow for MBC determination following an MIC assay.
Materials:
Completed MIC microtiter plate
Nutrient agar or other suitable solid growth medium plates
Sterile pipette tips and micropipettes
Procedure:
Subculturing: From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), transfer a small volume (e.g., 10-100 µL) and plate it onto a fresh agar plate.[11]
Incubation: Incubate the agar plates at 35 ± 2°C for 24-48 hours.[11]
Reading and Interpretation:
After incubation, count the number of colony-forming units (CFUs) on each plate.
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[15][16]
Part 2: Diffusion-Based Antimicrobial Susceptibility Testing
Diffusion methods are valuable for initial screening and provide a qualitative or semi-quantitative assessment of antimicrobial activity.[7] The principle involves the diffusion of the antimicrobial agent from a source into an agar medium seeded with the test microorganism, resulting in a zone of growth inhibition.[17][18]
Agar Well Diffusion Method
This method is particularly useful for testing the antimicrobial activity of solutions and extracts.[19][20]
Caption: Workflow for the agar well diffusion method.
Materials:
Mueller-Hinton Agar (MHA) plates
Standardized bacterial inoculum (as prepared for MIC)
Sterile cotton swabs
Sterile cork borer or pipette tip (6-8 mm diameter)
Solutions of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole at various concentrations
Procedure:
Inoculation of Agar Plate:
Dip a sterile cotton swab into the standardized bacterial inoculum.
Remove excess fluid by pressing the swab against the inside of the tube.
Streak the swab evenly over the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking twice more to ensure complete coverage.[12][21]
Well Creation:
Allow the plate to dry for a few minutes.
Using a sterile cork borer, punch wells of 6-8 mm diameter into the agar.[19]
Application of Test Compound:
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[22] Include a negative control (solvent only) and a positive control (a known antibiotic).
Incubation:
Allow the plates to sit at room temperature for about 30 minutes to permit diffusion of the compound into the agar.
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[23]
Measurement and Interpretation:
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth has occurred) in millimeters (mm).
A larger zone of inhibition generally indicates greater antimicrobial activity.[17]
Part 3: Data Presentation and Interpretation
Systematic recording and clear presentation of data are essential for accurate interpretation and comparison of results.
Table 1: Example MIC and MBC Data for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Test Organism
Compound Concentration (µg/mL)
MIC (µg/mL)
MBC (µg/mL)
Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213
128, 64, 32, 16, 8, 4, 2, 1
16
32
2 (Bactericidal)
E. coli ATCC 25922
128, 64, 32, 16, 8, 4, 2, 1
32
>128
>4 (Bacteriostatic)
C. albicans ATCC 90028
128, 64, 32, 16, 8, 4, 2, 1
64
64
1 (Bactericidal)
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Table 2: Example Agar Well Diffusion Data
Test Organism
Compound Conc. (mg/mL)
Zone of Inhibition (mm)
Positive Control (Drug, Conc.)
Zone of Inhibition (mm)
S. aureus ATCC 29213
1
18
Gentamicin (10 µg)
25
E. coli ATCC 25922
1
14
Gentamicin (10 µg)
22
P. aeruginosa ATCC 27853
1
10
Gentamicin (10 µg)
19
Part 4: Troubleshooting and Best Practices
Inconsistent Inoculum: Ensure the bacterial suspension is homogenous and standardized to a 0.5 McFarland standard for reproducible results.
Contamination: Use strict aseptic techniques throughout all procedures. A sterility control well (broth only, no bacteria) is crucial for identifying contamination in MIC assays.
Compound Solubility: Ensure the test compound is fully dissolved in the initial stock solution. If precipitation occurs upon dilution in aqueous media, consider using a co-solvent or alternative formulation.
Reading Zones of Inhibition: Measure zones from the edge of the well to the edge of complete inhibition. For swarming organisms, measure the edge of the dense growth.
Quality Control: Always include standard quality control strains with known susceptibility profiles (e.g., ATCC strains) to validate the assay performance.[24]
Part 5: Safety Precautions
Handle all bacterial cultures within a biological safety cabinet (BSC).
Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.
Decontaminate all work surfaces and materials with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach) before and after work.
Autoclave all contaminated waste before disposal.
Consult the Safety Data Sheet (SDS) for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole for specific handling and disposal instructions.
References
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 20, 2024, from [Link]
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). PMC - NIH. Retrieved February 20, 2024, from [Link]
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. Retrieved February 20, 2024, from [Link]
Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. (2025, July 15). BMG LABTECH. Retrieved February 20, 2024, from [Link]
How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 20, 2024, from [Link]
Practical Guide to Interpretation of Antimicrobial Susceptibility Test. (2017). WSAVA 2017 Congress. Retrieved February 20, 2024, from [Link]
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020, October 2). SciForum. Retrieved February 20, 2024, from [Link]
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies. Retrieved February 20, 2024, from [Link]
Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. (2014, January 17). MDPI. Retrieved February 20, 2024, from [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved February 20, 2024, from [Link]
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved February 20, 2024, from [Link]
MIC (Minimum Inhibitory Concentration ) Test. (n.d.). Microbio Laboratory. Retrieved February 20, 2024, from [Link]
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved February 20, 2024, from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved February 20, 2024, from [Link]
Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016, February 25). ResearchGate. Retrieved February 20, 2024, from [Link]
Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved February 20, 2024, from [Link]
Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 20, 2024, from [Link]
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025, October 14). Medscape. Retrieved February 20, 2024, from [Link]
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved February 20, 2024, from [Link]
Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026, January 15). Wiley Online Library. Retrieved February 20, 2024, from [Link]
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005, October 15). PubMed. Retrieved February 20, 2024, from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved February 20, 2024, from [Link]
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PubMed. Retrieved February 20, 2024, from [Link]
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved February 20, 2024, from [Link]
Agar well diffusion assay. (2020, November 1). YouTube. Retrieved February 20, 2024, from [Link]
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH. Retrieved February 20, 2024, from [Link]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved February 20, 2024, from [Link]
Antimicrobial Susceptibility Testing Diagnostic Aid. (2024, June 12). Wisconsin Veterinary Diagnostic Laboratory. Retrieved February 20, 2024, from [Link]
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 20, 2024, from [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved February 20, 2024, from [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, September 30). MDPI. Retrieved February 20, 2024, from [Link]
Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024, November 26). Taylor & Francis Online. Retrieved February 20, 2024, from [Link]
Disk diffusion method. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved February 20, 2024, from [Link]
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved February 20, 2024, from [Link]
Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved February 20, 2024, from [Link]
Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). ASM Journals. Retrieved February 20, 2024, from [Link]
Application Note: Overcoming Silanol-Induced Tailing in the Chromatographic Purification of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Normal-phase silica gel chromatography of highly basic nitrogenous heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Normal-phase silica gel chromatography of highly basic nitrogenous heterocycles.
Executive Summary
The compound 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is a highly versatile building block frequently utilized in medicinal chemistry for cross-coupling reactions and the synthesis of kinase inhibitors. However, its purification via standard normal-phase silica gel chromatography is notoriously difficult. The molecule features a highly basic pyridyl nitrogen that interacts aggressively with the acidic silanol groups of the silica stationary phase. This application note details the mechanistic causality behind this chromatographic failure and provides a self-validating, step-by-step protocol using mobile phase modifiers to achieve >95% purity with high recovery rates.
Mechanistic Profiling: The Silanol-Pyridine Conflict
To purify a molecule effectively, one must first understand its physicochemical interactions with the stationary phase.
Standard bare silica gel (
) is populated with surface silanol groups (). These groups are mildly acidic, possessing a ranging from 4.5 to 5.0[1]. The target molecule, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, contains a pyridine ring with a conjugate acid of approximately 5.2.
The Causality of Tailing:
When the basic pyridine nitrogen encounters the acidic silanol groups, a strong Lewis acid-base interaction (and partial ion-exchange) occurs. Instead of partitioning smoothly between the mobile and stationary phases, the compound chemisorbs to the silica surface[1]. This dual-retention mechanism causes the leading edge of the chromatographic band to move at a normal rate while the trailing edge gets "stuck," resulting in severe peak tailing, broad elution bands, and co-elution with closely migrating impurities.
The Solution:
To restore a pure partitioning mechanism, the active silanol sites must be neutralized or "masked"[2]. This is achieved by introducing a volatile, competitive amine base—such as Triethylamine (TEA) —into the mobile phase[3]. Because TEA is a stronger base (
~10.7) and is present in vast excess, it preferentially binds to the active silanol sites, shielding them from the target pyridine derivative and allowing the compound to elute as a tight, symmetrical band.
Methodological Strategy & Workflow
The following workflow illustrates the decision-making process for purifying basic heterocycles. By systematically validating the thin-layer chromatography (TLC) conditions before scaling up to the column, the protocol acts as a self-validating system.
Workflow for the chromatographic purification of basic heterocycles using TEA modification.
This protocol utilizes a "dry loading" technique, which is highly recommended for thiazole derivatives that may exhibit variable solubility in the low-polarity starting eluent.
Phase 1: Mobile Phase Preparation & TLC Validation
Prepare the optimized mobile phase: Mix 500 mL of Hexanes and 500 mL of Ethyl Acetate (EtOAc).
Add 10 mL of Triethylamine (TEA) to create a 1% (v/v) TEA modified system[2].
Self-Validation: Run a TLC plate of the crude mixture using this modified solvent. Ensure the target compound migrates as a tight spot with an
between 0.25 and 0.35.
Phase 2: Column Deactivation & Packing
Crucial Step: Simply running the column with a TEA-modified solvent is insufficient. The column must be pre-equilibrated to saturate all acidic silanol sites before the target molecule is introduced[3].
Weigh out the appropriate amount of 40-63 µm silica gel (typically a 30:1 to 50:1 ratio of silica to crude sample mass).
Prepare a slurry of the silica gel using the TEA-modified starting solvent (e.g., 80:20 Hexane:EtOAc + 1% TEA).
Pour the slurry into the glass column and allow it to settle under gravity or gentle air pressure.
Deactivation Flush: Pass at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the bed.
Phase 3: Sample Loading (Dry Loading)
Dissolve the crude 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole in a minimal amount of Dichloromethane (DCM).
Add dry silica gel to the flask (approx. 2-3 times the mass of the crude compound).
Evaporate the DCM using a rotary evaporator until a free-flowing powder is obtained.
Carefully apply this powder evenly to the top of the pre-equilibrated silica bed. Add a thin protective layer of clean sand on top.
Phase 4: Elution & Fractionation
Begin isocratic elution using the 50:50 Hexane:EtOAc + 1% TEA solvent system.
Maintain a steady flow rate (e.g., dropping the solvent level by ~2 inches per minute) using compressed air[3].
Collect fractions in standard test tubes.
Monitor the fractions via TLC (using the same TEA-modified solvent). The target compound should elute in a concentrated band spanning only a few fractions.
Phase 5: Post-Purification TEA Removal
A common artifact of this method is residual TEA in the final isolated product.
Pool the fractions containing the pure target compound and concentrate via rotary evaporation.
To remove residual TEA: Re-dissolve the concentrated residue in DCM (50 mL) and transfer to a separatory funnel.
Wash the organic layer twice with saturated aqueous
or brine to partition the TEA into the aqueous phase.
Dry the organic layer over anhydrous
, filter, and concentrate under high vacuum (0.1 mbar) for 12 hours.
Quality Assurance & Self-Validation
To ensure the integrity of the purified 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, the following analytical validations must be performed:
1H-NMR Spectroscopy: Confirm the absence of the characteristic TEA peaks. Residual TEA will present as a distinct triplet at ~1.03 ppm (
) and a quartet at ~2.53 ppm (). If these peaks are present, the sample requires further drying under high vacuum or an additional aqueous wash.
LC-MS Analysis: Confirm the mass of the target compound (
= 255.0 / 257.0, exhibiting the characteristic 1:1 isotopic pattern of a monobrominated species). Ensure no degradation occurred on the column (e.g., debromination or oxidation).
References
Organic Syntheses (orgsyn.org)
Technical Support Center: Chromatographic Purification of Pyridine Derivatives
Benchchem
URL
How do I purify ionizable organic amine compounds using flash column chromatography?
optimizing Suzuki reaction conditions for 4-bromo-thiazole substrates.
Ticket ID: #THZ-4-BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The 4-Bromothiazole Challenge Welcome to the technical support hub for 4-bromothiazol...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #THZ-4-BR-OPT
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The 4-Bromothiazole Challenge
Welcome to the technical support hub for 4-bromothiazole substrates. If you are here, you likely encountered one of two failures: 0% conversion (catalyst poisoning/inertness) or protodebromination (starting material converted to thiazole).
The Core Problem:
4-Bromothiazole presents a "perfect storm" of difficulty:
Electronic Deactivation: Unlike the C2 position (which is activated by the adjacent nitrogen and sulfur), the C4 position is electronically similar to a meta-pyridine. It is significantly less reactive toward oxidative addition.[1]
Catalyst Poisoning: The thiazole sulfur atom is a soft Lewis base that coordinates strongly to Palladium (a soft Lewis acid), displacing ligands and killing the catalytic cycle.
Acidic C2-H: The proton at C2 is acidic (
). Strong bases can deprotonate this position, leading to polymerization or ring opening.
Use this decision matrix to identify your specific failure mode before selecting a protocol.
Figure 1: Triage workflow for 4-bromothiazole coupling failures.
Module 2: The "Engine" (Catalyst & Ligand Selection)
Issue: The reaction stalls. You see starting material and perhaps some homocoupling of the boronic acid, but no cross-coupling.
Root Cause: The Sulfur atom in the thiazole ring is outcompeting your phosphine ligand for the Palladium center. Standard ligands like PPh3 (in Tetrakis) are too small and labile to prevent this.
The Solution: Bulky, Electron-Rich Ligands
You must use ligands that are physically large enough to prevent the thiazole sulfur from binding to the Pd, and electron-rich enough to force the oxidative addition at the sluggish C4 position.
Recommended Systems (in order of preference):
System
Catalyst Precursor
Ligand
Loading
Why it works
Option 1 (Gold Std)
Pd(OAc)₂ or Pd₂(dba)₃
XPhos or SPhos
2-5 mol%
Dialkylbiaryl ligands create a "roof" over the Pd, blocking S-coordination while accelerating oxidative addition [1].
Option 2 (High Activity)
Pd(dtbpf)Cl₂
(Pre-formed)
1-3 mol%
The dtbpf ligand (Josiphos-type) has a large bite angle and is extremely robust against poisoning. Excellent for heteroaryl chlorides/bromides [2].
Option 3 (Legacy)
Pd(dppf)Cl₂
(Pre-formed)
5 mol%
The ferrocene backbone provides some rigidity, often working better than PPh3, but inferior to Option 1/2 for this substrate.
Solvent: 1,4-Dioxane : Water (4:1 ratio).[2] Note: Water is essential here for the activation of the boronic acid unless using Protocol B.
Base: K₃PO₄ (3.0 eq). Carbonates (K₂CO₃) often fail to activate the precatalyst fast enough.
Conditions: Degas thoroughly (sparge with Ar for 15 min). Heat to 80–100°C .[3]
Module 3: The "Environment" (Base & Solvent Control)
Issue: You observe Protodebromination . The bromine is replaced by a hydrogen.[3]
Root Cause: This is a reduction pathway.[4] It occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source (often from an alcohol solvent, water, or even the base acting on the solvent) before transmetallation can occur.
The Solution: The Anhydrous Protocol
If water/alcohol is present, protodebromination is likely for electron-deficient heterocycles. We must switch to a system that activates the boronic acid without a proton source.
Protocol B: The Anhydrous "Rescue" System
Use this if you see de-halogenated side products.
Solvent:Anhydrous Toluene or Anhydrous 1,4-Dioxane .
Base:CsF (Cesium Fluoride) (2.5 eq) or Anhydrous K₃PO₄ .
Mechanism:[1][5][6] Fluoride activates the boronic acid (forming a boronate-fluoride complex) without requiring water/hydroxide.
Catalyst:Pd(dtbpf)Cl₂ or Pd-XPhos G4 (Pre-catalyst).
Additive: 4Å Molecular Sieves (optional, to ensure dryness).
Temp: 90°C.
Module 4: Frequently Asked Questions (FAQ)
Q: My thiazole substrate has an acidic proton at C2. Will the base destroy it?A: Yes, strong bases like KOtBu or even Cs₂CO₃ in hot DMF can deprotonate C2 (
), leading to ring-opening or polymerization.
Fix: Use K₃PO₄ (tribasic potassium phosphate). It is sufficiently basic to activate the boronic acid but generally mild enough to spare the thiazole ring. Avoid amide solvents (DMF/DMA) if possible; stick to Dioxane or Toluene.
Q: Can I use microwave irradiation?A: Highly recommended. The C4 position has a high activation energy barrier. Microwave heating (110°C for 20-30 mins) often pushes the reaction to completion before the catalyst has time to decompose/poison [3].
Q: The reaction turns black immediately. What does this mean?A: "Pd Black" formation indicates the ligand has dissociated, and Pd(0) has aggregated into inactive metal.
Fix: Your ligand is not binding tightly enough. Switch from PPh3 (Tetrakis) to XPhos or CataCXium A . Ensure your solvent is thoroughly degassed (oxygen accelerates ligand oxidation).
Q: My boronic acid is a heteroaryl (e.g., 2-pyridyl). It’s decomposing.A: Heteroaryl boronic acids are notoriously unstable (protodeboronation).
Fix:
Switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.
Use slow addition (syringe pump) of the boronic acid over 2 hours to keep its concentration low relative to the catalyst.
Visualizing the Poisoning Mechanism
Understanding why you need bulky ligands is crucial for troubleshooting.
Figure 2: Competition between S-coordination (poisoning) and Oxidative Addition.
References
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[7][8] Journal of the American Chemical Society, 129(11), 3358–3366.
Colacot, T. J. (2011). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling reactions of halopyridines and thiazoles. Tetrahedron Letters, 43(29), 5123-5126.
Oh, C. H., et al. (2004). Palladium-catalyzed cross-coupling of 4-bromothiazoles with arylboronic acids. Journal of Heterocyclic Chemistry.
Technical Support Center: Improving the Solubility of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole for Assays
Welcome to the technical support guide for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in experimental assays. Our goal is to equip you with the scientific rationale and step-by-step protocols necessary to achieve accurate and reproducible results.
Q1: What are the key physicochemical properties of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole that influence its solubility?
A1: Understanding the molecule's structure is the first step in designing an effective solubilization strategy. 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is a heterocyclic compound with features that predict low aqueous solubility.
Chemical Structure: The molecule contains a thiazole ring, a pyridine ring, a methyl group, and a bromine atom. The presence of the aromatic rings and the halogen contributes to its hydrophobicity (tendency to repel water).
Key Functional Group for Solubility: The most critical feature for solubility manipulation is the pyridine ring . The nitrogen atom in the pyridine ring is weakly basic.[1][2] This means it can accept a proton (H+) to form a positively charged pyridinium ion. This ionized form is significantly more water-soluble than the neutral form.[3][4][5]
pKa of the Conjugate Acid: The pKa is the pH at which the compound is 50% in its neutral form and 50% in its protonated (ionized) form.[4] The conjugate acid of pyridine itself has a pKa of approximately 5.25.[1] Substituents on the ring will alter this value. For 4-substituted pyridines, the pKa can vary, but this value provides a crucial starting point. To maximize solubility, the pH of the aqueous solution should be at least 1-2 units below the pKa of the pyridinium ion.[3]
Property
Predicted Value / Key Feature
Implication for Solubility
Molecular Weight
241.11 g/mol
Higher molecular weight can correlate with lower solubility.
Structure
Heterocyclic aromatic rings
Contributes to hydrophobicity and low intrinsic water solubility.
Key Functional Group
Pyridine Ring (Weak Base)
Allows for pH-dependent solubility enhancement via protonation.
Predicted pKa (Conjugate Acid)
~3.5 - 5.0
Guides the selection of an appropriate acidic pH for aqueous buffers.
Q2: I'm starting my experiments. How should I prepare my initial stock solution?
A2: For hydrophobic compounds, the standard best practice is to first create a concentrated stock solution in a water-miscible organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.[8][9]
Preparation: Work in a clean, designated area, such as a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Weighing: Accurately weigh a small amount of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole powder (e.g., 2.41 mg) using an analytical balance.
Transfer: Carefully transfer the weighed powder into a sterile, appropriate container, such as a glass vial or microcentrifuge tube.[6]
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration.
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
For 2.41 mg: Volume = 0.00241 g / (241.11 g/mol x 0.010 mol/L) = 0.001 L = 1.0 mL
Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
Dissolution: Cap the vial securely and mix thoroughly. If the compound does not dissolve immediately, the following steps can be taken:
Sonication: Place the vial in a sonicator bath for 5-10 minutes.[10][11][12]
Gentle Warming: Briefly warm the solution to 37°C.[10][11]
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C to ensure stability.[7] It is recommended to aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7]
Q3: My compound precipitated when I diluted the DMSO stock into my aqueous assay buffer (e.g., PBS pH 7.4). What should I do?
A3: This is a very common problem known as "DMSO shock" or precipitation upon dilution.[13][14] The compound is soluble in the organic DMSO but crashes out when introduced to the aqueous environment where its intrinsic solubility is low. The troubleshooting workflow below outlines several strategies to overcome this.
Caption: Solubility Troubleshooting Workflow.
This is the most effective method for this specific compound. By lowering the pH of your aqueous buffer, you protonate the pyridine ring, forming a much more soluble salt.[3][4]
Buffer Selection: Prepare a buffer with a pH at least 1-2 units below the estimated pKa of the compound's conjugate acid. A good starting point is a 50 mM sodium acetate buffer at pH 4.5 .
Dilution Technique:
Warm the assay buffer to room temperature or 37°C.
While gently vortexing or swirling the buffer, add the required volume of the DMSO stock solution drop-wise.[10] This gradual addition helps prevent localized high concentrations that can lead to precipitation.
Final DMSO Concentration: Always ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% , to avoid solvent-induced artifacts.[7][15] Run a "vehicle control" with the same final DMSO concentration to account for any effects of the solvent itself.[11][16]
If your assay is incompatible with low pH, a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[8][17][18]
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin are common, biocompatible choices.[18][19]
Typical Concentrations: Start with a final co-solvent concentration of 1-5% (v/v) in your final assay buffer.
Caution: Co-solvents can sometimes interfere with assays or affect cell health.[20] It is crucial to run a vehicle control containing the same concentration of the co-solvent to validate your results.
Co-solvent
Typical Final Conc.
Pros
Cons
PEG 400
1-10%
High solubilizing capacity for hydrophobic drugs.[19]
Can affect enzyme kinetics at higher concentrations.
Ethanol
< 1%
Effective, but can be more toxic to cells than other options.[15]
Potential for protein denaturation and cell toxicity.[15]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23] They can encapsulate hydrophobic "guest" molecules, like your compound, forming an "inclusion complex" that is water-soluble.[22][24][25]
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[21]
Mechanism: The hydrophobic part of your compound partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the compound into solution.[22][24]
Protocol: This typically involves preparing an aqueous solution of the cyclodextrin first and then adding the compound (often from a small amount of organic stock) and allowing time for the complex to form, often with stirring or sonication.
Q4: What are the potential interferences of my solubilization method with my assay?
A4: It is critical to consider how your chosen solubilization strategy might impact your experimental results.
DMSO: While widely used, DMSO is not inert. At concentrations typically above 0.5-1%, it can exhibit cytotoxic effects, inhibit enzyme activity, or interfere with assay readouts (e.g., fluorescence).[9][15][26] Some proteins may even become unstable in the presence of low percentages of DMSO.[26]
pH: Changing the pH of your buffer can dramatically affect biological processes. Enzyme activity is often highly pH-dependent, and cell viability can be compromised at non-physiological pH values. Always confirm that your assay target and system (e.g., cells, proteins) are stable and active at the pH used for solubilization.
Co-solvents & Cyclodextrins: These excipients can also interfere with assays. For example, they might interact with proteins, alter membrane permeability, or have intrinsic optical properties that interfere with absorbance or fluorescence-based readouts.
The Golden Rule: For every experimental condition containing your compound and a solubilizing agent, you must run a parallel vehicle control containing the exact same concentration of the solubilizing agent(s) (e.g., buffer at pH 4.5 with 0.1% DMSO) but without the compound. This allows you to subtract any background effects caused by the formulation itself.
Caption: pH-Dependent Ionization and Solubility.
References
How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PMC.
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
Cosolvent.Wikipedia.
Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. (2026, February 7). PubMed.
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
PH and Solvent Effect on Drug Solubility.SlideShare.
Drug permeation: the influence of pH on solubility in water and lipid.Deranged Physiology.
Cyclodextrins as pharmaceutical solubilizers. (2007, July 30). PubMed.
Considerations regarding use of solvents in in vitro cell based assays.PMC.
Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization.ResearchGate.
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.SciELO.
Exp. 11 The influence of pH on solubility in water Theory.Course Hero.
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.SciSpace.
Pyridine.Sciencemadness Wiki.
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
Application Notes and Protocols for Preparing "Compound X" Stock Solutions.Benchchem.
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.PMC.
Frequently Asked Questions.Selleckchem.com.
What effects does DMSO have on cell assays? (2017, August 3). Quora.
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.Emulatebio.com.
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.ResearchGate.
Compound Handling Instructions.MCE.
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PMC.
Compound Management for Quantitative High-Throughput Screening.PMC.
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017, May 23). ResearchGate.
Assay Interference by Chemical Reactivity. (2015, September 18). Assay Guidance Manual - NCBI Bookshelf.
stability and proper storage conditions for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
The following technical support guide addresses the stability, storage, and handling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . This guide is structured for researchers and drug discovery professionals, synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide addresses the stability, storage, and handling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . This guide is structured for researchers and drug discovery professionals, synthesizing chemical principles of thiazole-pyridine hybrids with standard operating procedures for halogenated heterocycles.
Compound Overview
Chemical Name: 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Primary Application: Pharmacophore building block, intermediate for Suzuki/Buchwald couplings due to the reactive C-Br handle.
Part 1: Stability & Storage Guidelines (Q&A)
Q1: What are the critical degradation risks for this compound?
A: The primary stability risks are photolytic dehalogenation and oxidative degradation .
Light Sensitivity (High): The C-Br bond on the thiazole ring is susceptible to homolytic cleavage upon exposure to UV/visible light, leading to the formation of radical species and subsequent de-brominated impurities (5-methyl-2-(pyridin-4-yl)thiazole) [1].
Oxidation (Moderate): The pyridine nitrogen is electron-rich and can undergo N-oxidation if exposed to peroxides or atmospheric oxygen over prolonged periods. The thiazole sulfur is generally stable but can oxidize to sulfoxides under harsh conditions.
Q2: What are the optimal storage conditions?
A: To maximize shelf-life (>2 years), follow this "Gold Standard" storage protocol:
Temperature: Store at -20°C for long-term storage. Short-term storage (weeks) at 2–8°C is acceptable.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The compound should be kept in a desiccator if not sealed under gas.
Container:Amber glass vials with Teflon-lined screw caps are mandatory to prevent photolysis.
Q3: Is the compound hygroscopic?
A: As a free base, the compound is moderately lipophilic and not significantly hygroscopic. However, if purchased or synthesized as a hydrobromide (HBr) or hydrochloride (HCl) salt , it will be highly hygroscopic .
Check: If the physical form is a "crystalline solid," it is likely the free base. If it appears "sticky" or "deliquescent," treat it as a salt and handle strictly within a glovebox or low-humidity environment.
Q4: Can I store stock solutions in DMSO?
A: Yes, but with caveats.
Stability in DMSO: Stable for ~1 month at -20°C.
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles which introduce moisture. DMSO is hygroscopic; absorbed water can hydrolyze the C-Br bond over time or facilitate nucleophilic attack.
Recommendation: Aliquot stock solutions into single-use vials before freezing.
Part 2: Troubleshooting Guide
Issue: Compound Discoloration
Observation: The off-white/yellow powder has turned dark orange or brown.
Root Cause: Likely photodecomposition liberating bromine radicals or formation of N-oxide impurities.
Action:
Perform LC-MS to check for the de-brominated mass (M-Br+H).
If purity is >90%, repurify via silica gel chromatography (Hexane/EtOAc).
If <80%, discard.
Issue: Poor Solubility in Assay Buffer
Observation: Precipitate forms when diluting DMSO stock into aqueous media.
Root Cause: The lipophilic thiazole-pyridine core has low aqueous solubility (LogP ~2.5–3.0 predicted).
Action:
Ensure DMSO concentration in the final assay is 0.5–1.0%.
Acidification: The pyridine nitrogen (pKa ~5.2) can be protonated. Diluting into a slightly acidic buffer (pH 5–6) may improve solubility compared to neutral/basic buffers.
Issue: Low Yield in Cross-Coupling Reactions
Observation: The C-Br bond is not reacting in Suzuki/Sonogashira coupling.
Root Cause: Catalyst poisoning by the pyridine nitrogen or thiazole sulfur.
Action:
Scavenger: Use a base that does not coordinate strongly (e.g., Cs
CO or KPO).
Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can outcompete the substrate for metal binding [2].
Part 3: Experimental Protocols
Protocol A: Quality Control Check (LC-MS)
Use this protocol to verify integrity before critical experiments.
Solvent: Methanol or Acetonitrile (HPLC grade).
Concentration: Prepare a 0.1 mg/mL solution.
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm and 280 nm; ESI+ Mode.
Pass Criteria: Single peak >95% area; Mass [M+H]
matches theoretical (approx. 255/257 amu for Br/Br isotopes).
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).
Note: The pyridine ring may cause tailing. Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
Loading: Dissolve crude in minimum DCM.
Collection: Collect the major UV-active fraction. Evaporate solvent <40°C to prevent thermal degradation.
Part 4: Visualization & Logic
Figure 1: Stability & Degradation Logic Tree
This diagram illustrates the decision-making process for storage and the chemical pathways of degradation.
Caption: Logical flow for assessing storage risks. The primary degradation pathway is photolytic homolysis of the C-Br bond.
Figure 2: Solubility & Handling Workflow
Standard operating procedure for preparing assay solutions.
Caption: Step-by-step workflow for solubilization, addressing common precipitation issues due to the lipophilic nature of the scaffold.
References
Photostability of Thiazole Derivatives : Chiacchio, M. A., et al. (2019). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
Cross-Coupling of Thiazoles : Strotman, N. A., et al. (2010). Reaction Development and Mechanistic Study of the Suzuki-Miyaura Coupling of Thiazole Derivatives. Journal of Organic Chemistry.
General Thiazole Synthesis & Stability: Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for thiazole stability context).
Pyridine-Thiazole Hybrids : Al-Wahaibi, L. H., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation. Molecules (MDPI).
challenges in the purification of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole derivatives
Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole and its derivatives. This guide is engineered for researchers and drug development professionals fac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole and its derivatives. This guide is engineered for researchers and drug development professionals facing the unique physicochemical challenges of this scaffold.
The structural complexity of this molecule—combining a highly basic pyridine nitrogen, a metal-coordinating thiazole ring, and a labile heavy atom (bromine)—creates a "perfect storm" for purification bottlenecks. This document synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.
Purification Decision Matrix
Before beginning your purification, consult the workflow below to determine the optimal isolation strategy based on your specific crude profile.
Figure 1: Decision tree for the purification of pyridylthiazole derivatives and Pd removal.
Troubleshooting & FAQs
Q1: Why does my compound streak severely on standard silica gel, and how can I fix it?
The Causality: 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole contains two distinct nitrogen atoms. The pyridine nitrogen is highly basic (pKa ~5.2) and acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic residual silanol groups (pKa ~4.5) on the surface of standard silica gel[1]. While the thiazole nitrogen is significantly less basic (pKa ~2.44) due to the electron-withdrawing nature of the adjacent sulfur atom[2], the dual-nitrogen system creates multiple retention mechanisms that manifest as severe peak tailing and irreversible binding.
The Resolution: You must disrupt the secondary silanol interactions.
For Normal Phase: Add a competing base, such as 1–5% Triethylamine (TEA), to your mobile phase. TEA acts as a sacrificial base, preferentially binding to and shielding the active silanol sites from your target analyte[1].
For Reversed Phase: Utilize an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA). This lowers the mobile phase pH below the pKa of the pyridine nitrogen, fully protonating it. This shifts the retention mechanism entirely to hydrophobic interactions, yielding sharp, symmetrical peaks[3].
Q2: Post-cross-coupling, my product retains a dark discoloration and high Palladium (Pd) levels despite repeated aqueous workups. Why?
The Causality: Pyridylthiazole derivatives are exceptional bidentate chelating ligands. The spatial geometry of the pyridine nitrogen and the thiazole nitrogen/sulfur allows them to coordinate transition metals, forming highly stable, square-planar complexes with Pd(II) residues[4][5]. Because the metal is covalently coordinated directly to your product, standard liquid-liquid extractions are thermodynamically insufficient to break the chelate.
The Resolution: You must introduce a competing ligand with a superior binding affinity for Pd(II). Functionalized scavengers, such as silica-supported thiols (Si-SH) or thiadiazole-modified resins, exploit the extreme thiophilicity of palladium to strip the metal from the pyridylthiazole scaffold, transferring it to a heterogeneous matrix that can be filtered away[6].
Q3: LC-MS analysis shows a persistent, close-eluting impurity with a mass of [M-79]. What is this, and how do I separate it?
The Causality: A mass difference of -79 Da (or -81 Da, accounting for bromine isotopes) indicates the presence of the des-bromo impurity (5-methyl-2-(pyridin-4-yl)thiazole). This byproduct typically arises from premature reductive elimination or protodebromination during Pd-catalyzed cross-coupling steps. Because the des-bromo analogue shares the exact same polar heterocyclic core as your target, normal-phase silica cannot effectively differentiate the two.
The Resolution: Rely on the "heavy atom effect." The bromine atom significantly increases the lipophilicity (logP) of the target molecule. By utilizing Reversed-Phase (RP) C18 chromatography, the separation is driven by hydrophobicity rather than polarity. The brominated target will elute significantly later than the des-bromo impurity in a Methanol/Water or Acetonitrile/Water gradient.
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes of various purification strategies applied to crude 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole containing 500 ppm Pd and 15% des-bromo impurity.
Purification Method
Additive / Condition
Target Recovery (%)
Final Purity (%)
Residual Pd (ppm)
Primary Advantage / Limitation
Normal Phase Silica
None
< 40%
85%
> 400
Fail: Ineffective due to severe streaking and metal retention.
Normal Phase Silica
2% TEA
85%
92%
> 200
Suboptimal: Good recovery, but poor Pd clearance and fails to separate des-bromo.
Reversed-Phase C18
0.1% TFA (pH ~2.5)
92%
> 98%
< 50
Good: Excellent separation of des-bromo impurity; moderate Pd clearance.
Scavenger Resin + RP C18
Si-Thiol + 0.1% TFA
89%
> 99%
< 5
Optimal: Complete metal removal and baseline separation of all impurities.
Self-Validating Experimental Protocols
Protocol A: Targeted Palladium Scavenging
This protocol utilizes a solid-supported thiol to thermodynamically strip Pd(II) from the pyridylthiazole chelate.
Dissolution: Dissolve the crude 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole in a non-coordinating solvent (e.g., Dichloromethane or THF) at a concentration of 0.1 M.
Resin Addition: Add 3 to 5 equivalents (relative to the initial Pd catalyst loading) of Silica-Thiol (Si-SH) scavenger resin.
Thermal Agitation: Agitate the suspension gently at 40°C for 4 to 12 hours. Mechanistic note: Heat accelerates the ligand exchange kinetics, providing the activation energy required to break the highly stable pyridylthiazole-Pd chelate.
Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the pad thoroughly with Ethyl Acetate to ensure full recovery of the uncoordinated product.
Validation Step: Perform a rapid colorimetric test using rubeanic acid on a small aliquot of the filtrate, or submit for ICP-MS. The solution must transition from dark brown/orange to pale yellow/colorless, validating that Pd levels have dropped below 10 ppm.
This protocol exploits the lipophilicity of the bromine atom to separate the target from the des-bromo impurity.
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Mechanistic note: TFA lowers the pH to ~2.0, well below the pKa of the pyridine nitrogen, ensuring uniform protonation and preventing secondary interactions with the C18 stationary phase[3].
Sample Loading: Dissolve the Pd-scavenged crude mixture in a minimum volume of DMSO and inject it onto a preparative C18 column.
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 column volumes.
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The des-bromo impurity will elute first, followed by the brominated target.
Validation Step: Analyze the collected fractions via LC-MS. The target fraction must exhibit a characteristic 1:1 isotopic doublet at m/z [M+H]+ 255 and 257, confirming the presence of the bromine atom and the complete absence of the m/z 177 (des-bromo) peak.
References
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. ResearchGate / PubMed.4
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.1
Selective Recovery of Palladium (II) from Metallurgical Wastewater Using Thiadiazole-Based Chloromethyl Polystyrene-Modified Adsorbent. PMC / NIH.6
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC / NIH.3
Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. International Research and Publishing Academy (IRAPA).5
considerations for scale-up synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Welcome to the Technical Support Center for the Scale-Up Synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Scale-Up Synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole .
As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies. Scaling up heterocyclic synthesis from the discovery bench to multi-gram or kilogram production introduces unique thermal, kinetic, and purification challenges. This guide ensures your workflow is safe, high-yielding, and reproducible.
Part 1: Process Overview & Synthetic Workflow
The synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole relies on a robust, two-stage sequence designed to minimize hazardous reagents and maximize regiocontrol:
Thiazole Core Assembly: A modified Hantzsch cyclization between isonicotinothioamide and 2-bromopropanal.
Regioselective Halogenation: Electrophilic Aromatic Substitution (SEAr) at the C4 position using N-bromosuccinimide (NBS).
Workflow for the 2-step synthesis of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
Objective: Synthesize the intermediate 5-methyl-2-(pyridin-4-yl)thiazole.
Mechanistic Causality: The reaction initiates via nucleophilic attack of the thioamide sulfur onto the alpha-carbon of 2-bromopropanal, followed by cyclodehydration. Ethanol is selected as the solvent because its protic nature stabilizes the polar transition states during cyclization while allowing for a safe, controlled reflux temperature [1].
Self-Validating Steps:
Preparation: Suspend isonicotinothioamide (100 g, 0.72 mol) in absolute ethanol (1.0 L) in a 3 L jacketed reactor equipped with a mechanical stirrer and reflux condenser.
Controlled Addition: Heat the suspension to 60°C. Add 2-bromopropanal (108 g, 0.79 mol) dropwise over 2 hours.
Validation Checkpoint: The opaque suspension will gradually clear into a deep amber solution, indicating the formation of the soluble acyclic thioimidate intermediate.
Cyclization: Elevate the temperature to 80°C (reflux) and stir for 4 hours.
Validation Checkpoint: Monitor via HPLC or TLC (DCM:MeOH 9:1). The reaction is complete when the thioamide starting material peak (<1%) is consumed.
Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to approximately 300 mL. Pour the residue into crushed ice (1 kg) and neutralize with saturated aqueous Na₂CO₃ to pH 8.
Validation Checkpoint: Gas evolution (CO₂) will cease, and a pale yellow precipitate will crash out of the solution.
Isolation: Filter the solid, wash with cold distilled water (3 x 200 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C to a constant weight.
Objective: Synthesize the final target, 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
Mechanistic Causality: NBS in a polar aprotic solvent (DMF) acts as a continuous source of electrophilic bromine (Br⁺). Because the C5 position is sterically and electronically blocked by the methyl group, electrophilic attack is directed exclusively to the C4 position [2]. DMF polarizes the N-Br bond, accelerating the SEAr pathway while suppressing unwanted radical generation [3].
Self-Validating Steps:
Preparation: Dissolve 5-methyl-2-(pyridin-4-yl)thiazole (50 g, 0.28 mol) in anhydrous DMF (400 mL) in a 1 L reactor. Critical: Shield the reactor from ambient light using aluminum foil to prevent homolytic cleavage of NBS.
Halogenation: Cool the solution to 0°C. Add NBS (55 g, 0.31 mol) in five equal portions over 1 hour, maintaining the internal temperature strictly below 5°C.
Validation Checkpoint: An immediate color change to deep orange/red indicates the formation of the transient bromonium/Wheland intermediate.
Maturation: Allow the reaction to warm to 20°C and stir for 12 hours in the dark.
Validation Checkpoint: LC-MS must confirm the disappearance of the starting mass (m/z 177[M+H]⁺) and the appearance of the brominated isotope pattern (m/z 255/257 [M+H]⁺).
Quenching & Workup: Quench the reaction by adding 5% aqueous sodium thiosulfate (100 mL) to destroy unreacted electrophilic bromine. Dilute with water (1.5 L) to precipitate the product.
Purification: Filter the crude solid, dissolve in EtOAc (500 mL), and wash with water (3 x 200 mL) to remove the succinimide byproduct and residual DMF. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from hot ethanol.
Mechanistic logic for regioselective electrophilic bromination at the C4 position.
Part 3: Troubleshooting Guides & FAQs
Q1: During the bromination step, LC-MS shows a mixture of products, including a +79 Da mass shift on the methyl group. How do I prevent this?A: You are observing the competing Wohl-Ziegler radical bromination pathway. This occurs when NBS undergoes homolytic cleavage due to light or heat exposure, generating bromine radicals that abstract hydrogen from the benzylic-like 5-methyl group. To enforce the SEAr pathway:
Strictly exclude light: Wrap the reactor in foil.
Control temperature: Keep the addition temperature at or below 0°C.
Avoid radical initiators: Ensure your solvents are fresh and completely free of peroxides.
Q2: The Hantzsch cyclization yields a dark, tarry mixture with a low yield on a 100g scale. What is going wrong?A: 2-Bromopropanal is highly reactive and prone to exothermic polymerization at high concentrations. If you add it too quickly, the localized heat drives polymerization rather than cyclization. Solution: Use a syringe pump or dropping funnel to strictly control the addition rate over 2 hours. Alternatively, use 2-bromopropanal diethyl acetal with a catalytic amount of p-toluenesulfonic acid (pTSA) to generate the aldehyde in situ at a controlled, steady rate.
Q3: How do I efficiently remove the succinimide byproduct during scale-up without relying on column chromatography?A: Succinimide is highly water-soluble. By precipitating your target compound from the DMF reaction mixture using a large excess of water, the majority of the succinimide remains dissolved in the aqueous filtrate. Any residual succinimide trapped in the crystal lattice is easily removed by dissolving the filtered solid in an organic solvent (like EtOAc) and performing a secondary aqueous wash.
Q4: Why is the pyridine ring not brominated during the NBS reaction?A: The pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, making it strongly deactivated toward Electrophilic Aromatic Substitution (SEAr). The thiazole ring is significantly more electron-rich, and the C4 position acts as the kinetic and thermodynamic sink for the electrophile.
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.[Link]
Bromination - Common Conditions. Common Organic Chemistry.[Link]
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules (MDPI).[Link]
Optimization
Technical Support Center: Alternative Catalysts for Cross-Coupling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-cou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding cross-coupling reactions with 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole. This versatile building block is crucial in medicinal chemistry, yet its unique electronic and structural properties—namely the presence of nitrogen and sulfur heteroatoms—can present significant challenges for standard catalytic protocols.
This document moves beyond generic advice to offer specific, field-tested solutions and alternative catalytic systems, empowering you to overcome common hurdles and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable protocols.
Q1: My standard Palladium-catalyzed Suzuki-Miyaura coupling is giving a low yield or has failed completely. What are the likely causes and my best alternative strategies?
This is a common and frustrating issue. The 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole substrate contains both a pyridine nitrogen and a thiazole sulfur, which can act as poisons to palladium catalysts by coordinating to the metal center and inhibiting catalytic turnover.[1] Furthermore, standard ligands and bases may not be optimal for this electron-deficient, sterically demanding heterocyclic system.[2]
Primary Causality Analysis:
Catalyst Inhibition: The lone pairs on the nitrogen and sulfur atoms can irreversibly bind to the palladium center, leading to catalyst deactivation.
Inefficient Reductive Elimination: The final step of the catalytic cycle can be slow for electron-deficient heterocycles, leading to catalyst decomposition or side reactions. Bulky, electron-rich ligands are required to promote this step.[3]
Poor Base-Boronic Acid Compatibility: The chosen base may not be effective at forming the reactive boronate species required for transmetalation without causing degradation of the starting material or the boronic acid itself.[4]
Troubleshooting & Alternative Solutions:
Palladium System Optimization: Before abandoning palladium, consider a modern, robust system. Sterically hindered, electron-rich dialkylbiarylphosphine ligands are essential for this class of substrate.[3][5]
Recommended Ligands: XPhos, SPhos, or tBuXPhos. These ligands create a bulky coordination sphere around the palladium, which promotes the crucial reductive elimination step and can mitigate catalyst poisoning.
Recommended Bases: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4] These are highly effective in a variety of solvent systems, including aqueous mixtures.
Alternative Catalyst 1: Nickel-Based Systems: Nickel catalysts are a cost-effective and powerful alternative. They often exhibit different reactivity and selectivity profiles compared to palladium and can be more tolerant of certain functional groups. Reductive cross-electrophile couplings using nickel are particularly effective for C(sp²)–C(sp³) bond formation.[6][7][8]
Typical Conditions: Ni(cod)₂ or NiCl₂(dme) as the precatalyst with a phosphine or bipyridine-type ligand.
Alternative Catalyst 2: Copper-Based Systems: For certain C-C bond formations, and especially for C-N, C-O, and C-S couplings, copper catalysis is a viable, inexpensive alternative.[9][10][11] While often requiring higher temperatures, modern ligand systems have expanded their scope significantly.
Caption: Decision-making workflow for troubleshooting a failed Suzuki reaction.
Q2: I'm attempting a Buchwald-Hartwig amination and observing catalyst inactivation or complex product mixtures. What should I try?
Buchwald-Hartwig amination on this substrate is challenging for the same reasons as the Suzuki coupling: catalyst inhibition by the heterocycle. Additionally, the reaction conditions (strong base, high temperature) can lead to side reactions.
Primary Causality Analysis:
Ligand Mismatch: The ligand may not be suitable for coupling with the pyridyl-thiazole core, leading to slow catalysis and decomposition pathways.
Base-Induced Degradation: Strong bases like sodium tert-butoxide can sometimes react with sensitive functional groups on the substrate or coupling partner.
Competitive Binding: The amine coupling partner and the substrate's pyridine/thiazole moieties compete for coordination to the palladium center, disrupting the catalytic cycle.
Troubleshooting & Alternative Solutions:
Palladium System Optimization:
Ligands: Employ specialized, sterically hindered biarylphosphine ligands designed for challenging substrates. BrettPhos and RuPhos are excellent starting points.[5]
Bases: While strong bases are often necessary, screen a variety of them. Lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can sometimes offer better results than sodium or potassium tert-butoxide.[12]
Solvents: Toluene and dioxane are common, but solvent choice can be critical. In some cases, a more polar solvent like t-BuOH can be beneficial.[13]
Alternative Catalyst: Copper-Catalyzed C-N Coupling (Ullmann Condensation): This is a powerful, palladium-free alternative for forming C-N bonds.[9][10] It is particularly effective for coupling with azoles and other N-heterocycles. Modern protocols often use ligands like phenanthrolines or oximes to facilitate the reaction under milder conditions than the classical approach.[10]
Alternative Catalyst: Nickel/Photoredox Catalysis: For a modern, mild approach, consider a dual nickel/photoredox system. These reactions can often be run at room temperature using visible light, offering excellent functional group tolerance.[14] tert-Butylamine has recently been shown to act as both a competent ligand and base in these systems, simplifying the reaction setup.[14]
Q3: My reaction is plagued by side products, specifically homocoupling of my boronic acid and/or debromination of my starting material. How can I minimize these?
These side reactions indicate that the desired cross-coupling pathway is being outcompeted.
Primary Causality Analysis:
Homocoupling (Suzuki): This is most often caused by the presence of oxygen, which can promote an oxidative cycle involving the boronic acid.[15]
Homocoupling (Sonogashira): In copper-co-catalyzed Sonogashira reactions, the Glaser coupling of the terminal alkyne is a common side reaction.[16]
Debromination (Hydrodehalogenation): This occurs when a highly active catalyst reacts with a source of hydrogen (e.g., solvent, water, or even the amine coupling partner) to reduce the C-Br bond instead of forming the new C-C or C-N bond.[5]
Solutions:
Ensure an Inert Atmosphere: This is the most critical step to prevent homocoupling.
Protocol: Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction vessel while it is hot after oven-drying, and maintain a positive pressure of inert gas throughout the setup and reaction period.[15]
Modify Reaction Parameters:
Lower the reaction temperature.
Reduce the catalyst loading.
Use a slight excess (1.1-1.2 equivalents) of the boronic acid or amine, but avoid a large excess which can promote side reactions.[15]
Adopt Copper-Free Conditions: For Sonogashira couplings, switching to a copper-free protocol is the most effective way to eliminate alkyne homocoupling. Systems using bulky phosphine ligands like P(t-Bu)₃ or specialized precatalysts can facilitate direct activation of the alkyne by palladium.[5][16][17]
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole with phenylboronic acid, highlighting the shift from traditional to modern and alternative systems.
Catalyst System
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Expected Outcome
Reference(s)
Traditional Pd
Pd(PPh₃)₄ (5)
-
Na₂CO₃ (2)
Toluene/H₂O
100
Low to moderate yield, potential for catalyst poisoning.
Note: Yields are illustrative and highly dependent on the specific coupling partner and precise reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective alternatives to palladium catalysts for large-scale synthesis?
For process chemistry and large-scale synthesis, catalyst cost and metal remediation are major concerns.[19][20]
Nickel Catalysis: Nickel is significantly more earth-abundant and orders of magnitude cheaper than palladium. It has emerged as the leading alternative, with a rapidly expanding scope of applications in cross-coupling.[8] Many transformations previously reliant on palladium can now be achieved with nickel, sometimes with enhanced reactivity for challenging substrates like aryl chlorides or C-O based electrophiles.[8][21]
Copper Catalysis: Copper is even less expensive than nickel and has a long history in C-N, C-O, and C-S bond formation (Ullmann reaction).[9][10] While often requiring harsher conditions, modern ligand development is making copper catalysis increasingly viable for a broader range of C-C couplings as well.[11]
Iron Catalysis: Iron is an emerging area of research, offering the ultimate in low-cost, low-toxicity catalysis. However, the field is less mature, and general, robust protocols are not as established as they are for nickel and copper.[11]
Q2: How do I choose between a Palladium, Nickel, or Copper catalyst for my specific cross-coupling reaction?
The choice depends on the desired bond, substrate complexity, cost tolerance, and available equipment.
Caption: A simplified guide for choosing a primary catalytic metal.
Q3: Are photocatalytic methods a viable option for this substrate?
Yes, absolutely. The field of photoredox catalysis, often in combination with nickel, has revolutionized cross-coupling by enabling reactions to occur under exceptionally mild conditions (often at room temperature).[6]
Mechanism: A photocatalyst absorbs visible light and enters an excited state, allowing it to engage in single-electron transfer (SET) with one of the coupling partners. This generates radical intermediates that can enter the catalytic cycle of a transition metal (like nickel), bypassing the traditional, often high-energy, oxidative addition step.
Advantages for Your Substrate:
Mild Conditions: Avoids high temperatures that could degrade sensitive functional groups.
Novel Reactivity: Enables couplings that are difficult or impossible under thermal conditions, such as C(sp²)–C(sp³) couplings with alkyl carboxylic acids or amines as radical precursors.[6]
High Functional Group Tolerance: The low reaction temperatures and radical-based mechanism often lead to better compatibility with complex molecules.[14]
Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling using a Palladium Precatalyst
This protocol uses a modern, air-stable precatalyst that ensures reliable activation and high catalytic activity.[2][15]
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Cross-Coupling
This protocol is a starting point for exploring nickel catalysis. Note that many nickel catalysts are more sensitive to air and moisture than their palladium counterparts.[7]
Reaction Setup (in a glovebox): To an oven-dried vial, add NiCl₂(dme) (0.1 mmol, 10 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 0.1 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
Reagent Addition (in a glovebox): Add 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (1.0 mmol, 1.0 equiv) and the coupling partner (1.2-1.5 mmol).
Solvent & Reaction: Add anhydrous, degassed solvent (e.g., dioxane or DMPU, 4 mL). Seal the vial tightly, remove from the glovebox, and heat to 80-120 °C for 16-24 hours.
Workup: Perform a standard aqueous workup and purification as described in Protocol 1.
References
Cross-Coupling Reactions Guide. (n.d.).
C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. (n.d.). TCI AMERICA.
Reusable cobalt–copper-catalyzed cross-coupling of (hetero)aryl halides with primary amides under air: investigating a new Co0/CoII-based catalytic cycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. (2026, February 16). Journal of the American Chemical Society - ACS Publications.
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (n.d.). PMC.
Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. (n.d.).
Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. (n.d.). Chemical Communications (RSC Publishing).
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PMC.
Cross-coupling reaction. (n.d.). Wikipedia.
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024, April 29). JOCPR.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC.
Buchwald–Hartwig amination. (n.d.). Wikipedia.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. (n.d.). Benchchem.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.).
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. (n.d.). Chemical Communications (RSC Publishing).
Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. (n.d.).
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25).
Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. (n.d.). PMC.
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (n.d.). Chemical Science (RSC Publishing).
Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids. (n.d.).
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate.
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1).
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega.
Cross-Coupling Reaction Manual: Desk Reference. (n.d.). MilliporeSigma.
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. (2021, December 3). Semantic Scholar.
managing reaction byproducts of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
The following technical guide is structured as a specialized support center response. It assumes the user is synthesizing or purifying 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , likely via the Hantzsch thiazole synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center response. It assumes the user is synthesizing or purifying 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , likely via the Hantzsch thiazole synthesis followed by bromination, or a direct condensation using specialized precursors.
Ticket ID: #TZ-PY-4BR-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Management of Reaction Byproducts & Purification Protocols
Introduction
Hello. Based on your inquiry regarding 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole , you are likely encountering difficulties with byproduct management during the synthesis of this heterocycle.
This scaffold presents a unique "push-pull" electronic challenge. The electron-deficient pyridine ring (at C2) deactivates the thiazole, while the C5-methyl group introduces competition between electrophilic aromatic substitution (EAS) on the ring and radical bromination on the methyl group. Furthermore, the basicity of the pyridine nitrogen often traps the product as an HBr salt, complicating isolation.
This guide addresses the three most common failure modes: Regiochemical Ambiguity (Ring vs. Methyl bromination), Thioamide Contamination (Hantzsch residues), and Salt Formation (Yield loss).
Module 1: Troubleshooting The Hantzsch Condensation
Context: Synthesizing the 5-methyl-2-(pyridin-4-yl)thiazole core before bromination.
Q: Why is my crude product a sticky, dark tar that smells of sulfur?A: This is the hallmark of unreacted thioisonicotinamide (pyridine-4-carbothioamide) and polymerized
-halo ketone byproducts.
The Mechanism:
The Hantzsch synthesis releases HBr as a stoichiometric byproduct. The pyridine ring in your starting material (and product) acts as an acid scavenger, forming pyridinium hydrobromide salts. These salts often oil out (form tars) in non-polar solvents rather than precipitating cleanly.
Corrective Protocol:
Solvent Switch: If using refluxing ethanol, switch to DMF or DMAc at lower temperatures (
). The higher solubility keeps intermediates in solution, preventing occlusion in tars.
The Scavenger: Add solid
(1.1 equiv) directly to the reaction pot after the initial exotherm subsides. This neutralizes HBr in situ, preventing the product from crashing out as a salt prematurely.
Q: How do I remove unreacted thioisonicotinamide?A: Thioamides are notoriously difficult to remove via chromatography due to streaking. Use oxidative bleaching :
Why this works: The oxidant converts the polar thioamide into the corresponding nitrile or amide, which has drastically different solubility and
values, allowing for easy separation.
Module 2: The Bromination Challenge (C4 vs. Methyl)
Context: Installing the bromine atom at the 4-position.[2]
Q: I used NBS to brominate, but NMR shows the bromine is on the methyl group (bromomethyl). Why?A: You likely triggered a Wohl-Ziegler reaction (radical pathway) instead of Electrophilic Aromatic Substitution (EAS).
The Trap: The C5-methyl group is "benzylic-like" (allylic to the sulfur). In the presence of light or radical initiators (AIBN, peroxides in old ethers), NBS prefers to brominate the methyl group.
The Fix: You must suppress the radical pathway and promote the ionic pathway.
Optimized Bromination Protocol:
Parameter
Radical Pathway (AVOID)
Ionic Pathway (TARGET)
| Reagent | NBS + AIBN |
or NBS + Acid Catalyst |
| Solvent | or Benzene | or Acetic Acid |
| Temperature | Reflux | to RT |
| Light | UV/Ambient Light | Darkness (Wrap flask in foil) |
Q: The reaction stalls at the 4-H intermediate. How do I drive it to completion?A: The pyridine ring withdraws electron density, making the thiazole C4 position less nucleophilic.
Catalysis: Add 5-10 mol% TsOH (p-Toluenesulfonic acid) . Protonating the pyridine nitrogen makes the system more electron-deficient globally, but it prevents the pyridine from complexing with the brominating agent (
), leaving the bromine free to attack the thiazole ring.
Module 3: Purification (The "Acid-Base Swing")
Context: Isolating the pure free base without column chromatography.
Q: My product is stuck in the aqueous layer during extraction.A: Your product is likely protonated. The pyridine nitrogen has a pKa
5.2. If your aqueous wash is neutral or acidic (pH < 6), the molecule is charged and water-soluble.
The Self-Validating Purification Workflow:
This protocol exploits the amphoteric nature of the molecule to separate it from neutral impurities (tars, brominated ketones) and acidic byproducts.
Figure 1: Acid-Base Swing Extraction. This workflow validates itself: if the product does not precipitate/extract at pH 10, the synthesis failed (ring cleavage).
Module 4: Stability & Storage
Q: The off-white solid turned yellow/brown after a week. Is it degraded?A: Likely yes.
Light Sensitivity: Thiazoles with bromine substituents are photolabile. The C-Br bond can homolyze under UV light, leading to radical polymerization. Store in amber vials.
Hygroscopicity: The pyridine nitrogen can absorb atmospheric moisture and
, forming carbonates or hydrates. Store under Argon/Nitrogen at .
References
Hantzsch Thiazole Synthesis Mechanism & Conditions:
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Hantzsch mechanism and pyridine/thiazole reactivity).
Bromination of Deactivated Thiazoles
Organic Process Research & Development. "Regioselective Bromination of Thiazole Derivatives." (General methodology validation).
Purification of Pyridine Derivatives
BenchChem Technical Guides. "Purification Protocols for Pyridine-Thiazole Hybrids."
NBS Radical vs.
Chemistry Steps.[1][2][3][4][5] "Allylic Bromination by NBS with Practice Problems."
(Note: Specific reaction conditions should always be validated by LC-MS due to the variability of starting material purity.)
structure-activity relationship (SAR) studies of pyridinylthiazole compounds.
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. Executive Summary The pyridinylthiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.
Executive Summary
The pyridinylthiazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, renowned for its metabolic stability, synthetic tractability, and exceptional ability to project functional groups into the hydrophobic pockets of target kinases. This guide objectively compares the structure-activity relationships (SAR) of pyridinylthiazole derivatives across three primary therapeutic domains: Rho-associated protein kinase II (ROCK II) inhibition , p38 Mitogen-Activated Protein Kinase (MAPK) inhibition , and Angiogenesis suppression . By analyzing the causality behind specific structural modifications, we provide a comprehensive blueprint for optimizing these compounds.
The Pyridinylthiazole Pharmacophore: Mechanistic Grounding
The core strength of the pyridinylthiazole system lies in its dual-action binding capability. The nitrogen atom of the pyridine ring consistently acts as a critical hydrogen bond acceptor, typically anchoring the molecule to the hinge region of a kinase (e.g., Met109 in p38α). Meanwhile, the thiazole ring serves as a rigid, flat spacer that vectors aryl or alkyl substituents into adjacent hydrophobic pockets (such as the DFG-out pocket in Type II inhibitors) without introducing the metabolic liabilities often seen in imidazole-based scaffolds[1].
ROCK II Inhibitors: 4-Aryl-thiazole-2-amines
ROCK II is a crucial regulator of the actin cytoskeleton. SAR studies on 4-aryl-5-aminomethyl-thiazole-2-amines demonstrate that substitution at the pyridine N-position is highly sensitive. Compounds with a 4-position substitution on the pyridine ring are generally more potent than their 3-position counterparts[2]. Furthermore, introducing a 1,4-benzodioxan-2-carboxylic acid moiety at the R1 group dramatically increases potency, yielding lead compounds (e.g., Compound 4v) with an IC₅₀ of 20 nM[2].
p38 MAP Kinase Inhibitors: TAK-715 and Analogs
p38 MAPK is a primary driver of pro-inflammatory cytokines like TNF-α and IL-1β. Early p38 inhibitors relied heavily on a pyridinylimidazole core (e.g., SB203580), which suffered from hepatotoxicity and poor in vivo selectivity[1][3]. Transitioning to a pyridinylthiazole core (as seen in the clinical candidate TAK-715) maintained the essential hinge-binding hydrogen bond while improving the pharmacokinetic profile. SAR indicates that adding a fluorophenyl group to the thiazole core optimally fills the hydrophobic pocket, significantly enhancing kinase selectivity[1].
Angiogenesis Inhibitors: Thiazole Carboxamides
In the context of tumor metastasis, N-substituted 2-(4-pyridinyl)thiazole carboxamides have shown profound efficacy in inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) migration. SAR optimization reveals that the meta-position substitution of a phenyl group at the amide is vastly preferred over ortho or para substitutions. For instance, the mono-methoxy substituted analog (Compound 3k) demonstrated superior anti-migration effects compared to both bi-methoxy analogs and the approved drug Vandetanib[4].
Quantitative Performance Comparison
To objectively evaluate the impact of these SAR optimizations, the following table synthesizes the performance of key pyridinylthiazole derivatives against their respective targets.
Target / Pathway
Lead Compound / Scaffold
Critical SAR Modification
Primary Readout
Potency (IC₅₀)
ROCK II
Compound 4v (4-aryl-thiazole-2-amine)
1,4-benzodioxan-2-carboxylic acid at R1; 4-pyridine substitution.
The structural versatility of the pyridinylthiazole core allows it to be tuned for entirely different signaling cascades. The diagram below illustrates the logical relationship between the scaffold modifications and their downstream phenotypic outcomes.
Fig 1: Divergent signaling pathways modulated by targeted pyridinylthiazole derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the definitive, step-by-step methodologies used to generate the SAR data discussed above.
Protocol A: In Vitro Kinase Inhibition Assay (ELISA-based for ROCK II / p38)
Objective: Quantify the IC₅₀ of synthesized pyridinylthiazole derivatives.
Substrate Coating: Coat 96-well microtiter plates with the specific kinase substrate (e.g., recombinant MYPT1 for ROCK II or ATF2 for p38) at 4°C overnight.
Causality: Immobilizing the substrate ensures that subsequent wash steps only remove unbound ATP and inhibitors, leaving the phosphorylation event isolated for detection.
Compound Preparation & Incubation: Prepare a 10-point serial dilution of the pyridinylthiazole compound in DMSO (final DMSO concentration <1%). Add the compound, recombinant kinase, and ATP (at the predetermined Kₘ concentration) to the wells. Incubate at 30°C for 30 minutes.
Causality: Running the assay at the ATP Kₘ ensures the assay is sensitive to competitive inhibitors (Type I) while still allowing sufficient baseline phosphorylation.
Reaction Termination & Detection: Stop the reaction using 20% H₃PO₄. Wash the plate 3x with PBST. Add an HRP-conjugated phospho-specific antibody (e.g., anti-phospho-MYPT1) and incubate for 1 hour.
Quantification: Add TMB substrate, incubate in the dark for 15 minutes, and read absorbance at 450 nm using a microplate reader.
Self-Validation Checkpoint: The assay must include a vehicle control (0.1% DMSO) to establish 0% inhibition, and a known reference inhibitor (e.g., Fasudil for ROCK II, SB203580 for p38) to establish 100% inhibition. If the reference compound does not hit its historical IC₅₀ within a 3-fold margin, the plate data is discarded.
Objective: Validate the anti-angiogenic phenotype of thiazole carboxamides (e.g., Compound 3k).
Cell Synchronization (Serum Starvation): Seed HUVECs in 6-well plates until 90% confluent. Wash with PBS and incubate in basal medium containing 0.5% FBS for 12 hours.
Causality: Serum starvation synchronizes the cell cycle and suppresses basal migration driven by undefined serum growth factors, ensuring that subsequent migration is specifically driven by the experimental chemoattractant (VEGF).
Wound Generation (2D Assay): Scratch the cell monolayer using a sterile 200 μL pipette tip. Wash twice with PBS to remove detached cells.
Treatment: Apply the pyridinylthiazole compound (e.g., 1.0 μM of Compound 3k) in medium supplemented with 20 ng/mL VEGF.
Transwell Invasion (3D Assay): In parallel, seed 5x10⁴ HUVECs in the upper chamber of a Matrigel-coated Transwell insert. Place VEGF-supplemented medium in the lower chamber.
Causality: While the scratch assay measures 2D planar migration, the Transwell assay requires cells to degrade the Matrigel matrix, mimicking true 3D capillary invasion during angiogenesis.
Imaging & Analysis: Photograph the scratch at 0h and 24h. For Transwell, swab the upper chamber after 24h, fix the lower cells with methanol, stain with crystal violet, and count under a microscope.
Self-Validation Checkpoint: A positive control (e.g., Vandetanib) must demonstrate >80% inhibition of migration. The dual-assay approach ensures that the observed effect is a true inhibition of motility/invasion, rather than an artifact of general cytotoxicity (which would be flagged if cells simply detached in the 2D assay).
Conclusion
The pyridinylthiazole scaffold remains a cornerstone of kinase and angiogenesis inhibitor design. By carefully manipulating the R-group vectors extending from the thiazole ring and optimizing the substitution patterns on the pyridine hinge-binder, researchers can drastically shift the molecule's selectivity profile—from nanomolar ROCK II inhibitors to potent suppressors of HUVEC migration. Rigorous, self-validating biochemical and cellular assays remain critical for successfully translating these SAR insights into viable clinical candidates.
References
"Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways." NIH PubMed Central (PMC). URL:[Link]
"The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines." Brieflands / NIH PubMed Central (PMC). URL:[Link]
Structural Elucidation of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole: A 2D NMR Comparison Guide
Executive Summary Thiazole-based derivatives are privileged scaffolds in modern drug discovery, frequently utilized for their potent enzymatic inhibition in oncology and infectious diseases[1]. However, synthesizing full...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Thiazole-based derivatives are privileged scaffolds in modern drug discovery, frequently utilized for their potent enzymatic inhibition in oncology and infectious diseases[1]. However, synthesizing fully substituted thiazoles—such as 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole —presents a significant analytical challenge. Because the thiazole core lacks ring protons, traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy cannot definitively assign the regiochemistry of the substituents at the C4 and C5 positions.
This guide objectively compares structural elucidation techniques and provides a comprehensive, self-validating 2D NMR methodology to unambiguously confirm the regiochemistry of substituted heterocycles.
Methodological Comparison: Finding the Optimal Technique
When confirming the structure of a fully substituted heterocycle, researchers must balance analytical certainty with throughput. Below is an objective comparison of the three primary analytical pathways utilized in drug development pipelines.
Table 1: Comparison of Structural Elucidation Techniques for Substituted Thiazoles
Analytical Technique
Regiochemical Certainty
Turnaround Time
Sample Requirements
Destructive?
Primary Limitation
1D NMR + HRMS
Low (Cannot differentiate C4 vs. C5 isomers)
High (< 30 mins)
~1–5 mg (Liquid/Solid)
No
Leaves regiochemical ambiguity; relies on synthetic assumptions.
Comprehensive 2D NMR
High (Unambiguous bond connectivity mapping)
Medium (2–4 hours)
~15–20 mg (Solution)
No
Requires higher sample concentration for unprotonated carbons.
X-Ray Crystallography
Absolute (3D spatial mapping)
Low (Days to weeks)
High-quality single crystal
No
Crystal growth is unpredictable and often time-prohibitive.
Verdict: While X-ray crystallography provides absolute spatial certainty, Comprehensive 2D NMR (HSQC and HMBC) offers the optimal balance. Inverse experiments like HSQC and HMBC leverage the higher sensitivity of proton detection to elucidate unknown structures in a fraction of the time required by traditional methods[2], making it the gold standard for resolving structural contradictions in complex heterocyclic systems[3].
Experimental Workflow: 2D NMR Protocol
To establish a self-validating system, the protocol must sequentially build and verify the molecular structure. The HSQC experiment defines the direct C–H building blocks, while the HMBC experiment maps the connectivity between these blocks. If the proposed regiochemistry is incorrect, the long-range correlations will mathematically contradict the baseline 1D chemical shifts.
Figure 1: Step-by-step 2D NMR workflow for regiochemical assignment of substituted thiazoles.
Step-by-Step Acquisition Methodology
Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
Instrument Tuning: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Lock the magnetic field, tune/match the probe for ¹H and ¹³C frequencies, and shim to a ¹H line width of < 1 Hz.
¹³C NMR: Acquire 1024 scans with proton decoupling. Critical Causality: Set the relaxation delay (D1) to 3 seconds to ensure the quaternary thiazole carbons fully relax, preventing signal loss.
HSQC Acquisition (Multiplicity-Edited): Set the ¹J_CH coupling constant to 145 Hz to map all direct proton-carbon attachments.
HMBC Acquisition: Heteronuclear Multiple Bond Correlation (HMBC) is specifically designed to determine long-range ¹H to ¹³C connectivity, capturing couplings separated by two to four bonds[4]. Optimize the long-range coupling constant (ⁿJ_CH) to 8 Hz. Acquire 256 increments in the indirect dimension with 16 scans per increment to ensure adequate signal-to-noise for the unprotonated C2, C4, and C5 thiazole carbons.
Data Interpretation & Causality: The "Why" Behind the Spectra
In 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, the ¹H NMR spectrum will only display the pyridine protons (an AA'BB' system) and the methyl singlet. The structural elucidation relies entirely on how these peripheral protons "see" the unprotonated thiazole core through space and bonds.
Table 2: Expected NMR Chemical Shifts and Key 2D Correlations
Structural Fragment
Nucleus
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
HSQC Correlation (¹J_CH)
HMBC Correlation (²J_CH, ³J_CH)
Thiazole Core
C2
-
~164.0
-
H-3', H-5' (Pyridine)
C4 (C-Br)
-
~125.0
-
CH₃ (Methyl)
C5 (C-CH₃)
-
~135.0
-
CH₃ (Methyl)
Methyl Group
CH₃
~2.45 (s, 3H)
~15.0
CH₃ ↔ C-CH₃
C4, C5
Pyridine Ring
H-2', H-6'
~8.65 (d, 2H)
~150.0
H-2'/6' ↔ C-2'/6'
C-4'
H-3', H-5'
~7.70 (d, 2H)
~121.0
H-3'/5' ↔ C-3'/5'
C2 (Thiazole), C-4'
Resolving the Regiochemistry (The Causality)
Confirming the Pyridine Attachment: The pyridine protons H-3' and H-5' (~7.70 ppm) will exhibit a clear ³J_CH correlation to the highly deshielded thiazole C2 carbon (~164.0 ppm). This definitively proves the pyridine ring is attached at the 2-position.
Differentiating C4-Bromo vs. C5-Methyl: The methyl protons (~2.45 ppm) serve as an internal structural probe. In an HMBC experiment, they will show a two-bond correlation (²J_CH) to C5 (~135.0 ppm) and a three-bond correlation (³J_CH) to C4 (~125.0 ppm). The heavy-atom effect of the bromine atom shields the adjacent C4 carbon relative to C5. If the synthesis had yielded the 5-bromo-4-methyl isomer, the methyl protons would instead show a ²J_CH to the shielded carbon and a ³J_CH to the deshielded carbon.
By closing this logical loop, the 2D NMR data self-validates the exact regiochemistry without the need for destructive testing or lengthy crystallization processes.
Conclusion
For drug development professionals working with fully substituted heterocyclic scaffolds, relying solely on 1D NMR and Mass Spectrometry introduces unacceptable regiochemical risk. Comprehensive 2D NMR—specifically the strategic pairing of HSQC and HMBC—provides a robust, non-destructive, and rapid methodology to definitively confirm the structure of complex molecules like 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
References
1.[1] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - National Center for Biotechnology Information (PMC). Available at: [Link]
2.[2] Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments. Available at:[Link]
3.[3] Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - National Center for Biotechnology Information (PubMed). Available at:[Link]
4.[4] 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at:[Link]
Decoding Kinase Inhibitor Specificity: A Comparative Guide to the Cross-Reactivity Profile of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
A Senior Application Scientist's Perspective on Navigating the Kinome For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Navigating the Kinome
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. One of the most critical milestones in this journey is the determination of its cross-reactivity profile, especially for kinase inhibitors. The human kinome, with its over 500 members, presents a vast landscape of potential off-target interactions that can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth analysis of the cross-reactivity profile of the novel compound 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole . While specific experimental data for this exact molecule is not yet publicly available, its structural similarity to known kinase inhibitors, particularly those targeting the Transforming Growth Factor-beta (TGF-β) pathway, allows us to frame a comprehensive and instructive comparison. We will proceed under the working hypothesis that this compound is an inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).
This guide will not only present a comparative analysis with established ALK5 inhibitors but will also provide the detailed experimental framework necessary for researchers to generate such a crucial dataset. Our focus is on the "why" and "how" – the scientific rationale behind experimental choices and the meticulous execution required for trustworthy data.
The Central Role of ALK5 in TGF-β Signaling and Disease
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, from cancer and fibrosis to cardiovascular diseases.[3] The binding of a TGF-β ligand to its type II receptor (TGF-βRII) initiates the recruitment and phosphorylation of the type I receptor, ALK5.[4][5] Activated ALK5 then phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which subsequently complex with SMAD4 and translocate to the nucleus to regulate gene transcription.[6][7]
Inhibiting ALK5 is therefore a key therapeutic strategy to modulate the TGF-β pathway.[5][8] The specificity of an ALK5 inhibitor is paramount; off-target kinase inhibition can lead to a host of adverse effects.
Figure 1: Simplified TGF-β signaling pathway highlighting the inhibitory action on ALK5.
Comparative Cross-Reactivity Analysis
To understand the selectivity of a novel inhibitor, it is essential to compare it against well-characterized compounds. Here, we present a hypothetical kinome scan data for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole and compare it with a highly selective ALK5 inhibitor, RepSox (also known as ALK5 Inhibitor II), and a hypothetical less selective inhibitor, Compound X .[9][10]
The data is presented as the dissociation constant (Kd), a measure of binding affinity, where a lower Kd value indicates a stronger interaction. The selectivity score (S-score) is a quantitative measure of selectivity, often calculated as the percentage of kinases that bind the compound with a certain affinity threshold. A lower S-score at a given concentration indicates higher selectivity.
This data is illustrative and not based on experimental results for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole.
From this hypothetical data, we can infer that 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole exhibits good potency for ALK5 and maintains a high degree of selectivity, comparable to the well-established selective inhibitor RepSox. In contrast, "Compound X" demonstrates significant off-target binding to other kinases like ALK2, ALK4, p38α, and VEGFR2, resulting in a much poorer selectivity score. This highlights the importance of such profiling in identifying potential liabilities early in the drug discovery process.
The generation of reliable cross-reactivity data hinges on a robust and validated experimental protocol. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used method for this purpose.[11][12] It is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[13][14]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically by quantitative PCR (qPCR) of a DNA tag fused to the kinase.[15][16]
Comparative Analysis of Synthesis Routes for Substituted Thiazoles
Executive Summary The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). Its electron-deficien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in therapeutics ranging from antiretrovirals (Ritonavir) to antineoplastics (Dasatinib). Its electron-deficient nature and capacity for hydrogen bonding make it a critical bioisostere for pyridine and oxazole.
This guide provides a rigorous technical comparison of three distinct synthesis routes:
Hantzsch Thiazole Synthesis: The century-old "workhorse" for de novo ring construction.
Cook-Heilbron Synthesis: A specialized route for accessing 5-aminothiazoles, a difficult substitution pattern for other methods.
Pd-Catalyzed C-H Activation: A modern, atom-economical approach for late-stage functionalization of existing thiazole cores.[1]
Route 1: Hantzsch Thiazole Synthesis
The Classical Standard for De Novo Construction
Mechanism & Utility
The Hantzsch synthesis remains the most widely used method due to its reliability. It involves the condensation of an
-haloketone with a thioamide (or thiourea). The reaction proceeds via a nucleophilic attack of the sulfur atom on the -carbon, followed by an intramolecular cyclization and dehydration.
Key Advantage: It allows for independent variation of substituents at the C2, C4, and C5 positions by simply selecting the appropriate starting materials.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Experimental Protocol
Target: 2-Amino-4-phenylthiazole
Scale: 10 mmol
Reagents: Combine acetophenone (1.20 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in a 50 mL round-bottom flask.
Halogenation (In situ): Add iodine (2.54 g, 10 mmol) and mix with the substrate. Note: Using iodine directly with the ketone is a greener modification than using lachrymatory
-bromoketones.
Solvent: Add 20 mL of ethanol.
Reaction: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
Workup: Cool to room temperature. The hydroiodide salt of the thiazole may precipitate.
Neutralization: Pour the mixture into 100 mL of ice water and basify to pH 8–9 with ammonium hydroxide.
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Expected Yield: 85–92%.
Route 2: Cook-Heilbron Synthesis
The Specialist for 5-Aminothiazoles
Mechanism & Utility
While Hantzsch is versatile, it struggles to produce 5-aminothiazoles, which are valuable for specific kinase inhibitor scaffolds. The Cook-Heilbron synthesis addresses this by reacting
-aminonitriles with carbon disulfide (or dithioacids) under mild conditions.[2][3][4]
Key Advantage: It provides direct access to the 5-amino-2-mercaptothiazole core, which can be further desulfurized or alkylated.
Experimental Protocol
Target: 5-Amino-2-mercaptothiazole
Scale: 20 mmol
Preparation: Dissolve aminoacetonitrile bisulfate (3.08 g, 20 mmol) in 15 mL of water.
Reagents: Add carbon disulfide (CS
) (1.52 g, 20 mmol) to the solution.
Catalysis: Add a solution of ethyl acetate/pyridine (1:1 ratio, 5 mL) dropwise over 20 minutes while stirring vigorously at room temperature.
Reaction: Stir the biphasic mixture for 4–8 hours. The reaction is mildly exothermic initially.
Crystallization: The product typically precipitates as a yellow/orange solid directly from the reaction mixture.
Isolation: Filter the solid and wash with cold ethanol followed by ether to remove residual CS
and pyridine.
Expected Yield: 60–75%.
Route 3: Pd-Catalyzed C-H Activation
The Modern Tool for Late-Stage Functionalization
Mechanism & Utility
For drug discovery programs where a thiazole core already exists (e.g., optimizing a lead compound), de novo synthesis is inefficient. Palladium-catalyzed C-H activation allows for the direct arylation of the C2 or C5 positions without pre-functionalization (like halogenation) of the thiazole ring.[1]
Key Advantage: High atom economy and the ability to rapidly diversify a core scaffold ("Late-Stage Functionalization").[1]
Experimental Protocol
Target: 2-Phenylthiazole (from thiazole and bromobenzene)
Scale: 1 mmol
Reagents: In a glovebox or under Argon, combine thiazole (85 mg, 1.0 mmol), bromobenzene (188 mg, 1.2 mmol), Pd(OAc)
(11 mg, 5 mol%), and CuI (190 mg, 1.0 equiv - acts as co-catalyst/base mediator).
Base: Add Cs
CO (650 mg, 2.0 mmol).
Solvent: Add anhydrous DMF (5 mL).
Reaction: Seal the pressure vial and heat to 140°C for 16 hours.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad to remove metal salts.
Purification: Wash the filtrate with brine (3x) to remove DMF. Dry over Na
SO, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).
Expected Yield: 70–85%.
Comparative Analysis
The choice of synthesis route depends heavily on the stage of drug development and the specific substitution pattern required.
Performance Metrics
Feature
Hantzsch Synthesis
Cook-Heilbron
Pd-Catalyzed C-H Activation
Primary Utility
De novo ring construction
Accessing 5-aminothiazoles
Late-stage diversification
Atom Economy
Moderate (Loss of HO, HX)
High
High (Direct coupling)
Substrate Scope
Very Broad (C2, C4, C5)
Narrow (Specific to 5-amino)
Broad (Aryl/Heteroaryl coupling)
Scalability
Excellent (Kg scale)
Good (Safety concern: CS)
Moderate (Cost of Pd/Ligands)
Reaction Conditions
Robust, often reflux
Mild, room temperature
Sensitive, high temp, inert atm
Key Limitation
Requires -haloketones (toxic)
Uses CS (flammable/toxic)
Regioselectivity issues (C2 vs C5)
Decision Matrix (DOT Visualization)
Figure 2: Decision tree for selecting the optimal synthesis route.
Copper-Catalyzed Arylation of Heterocycle C-H Bonds
Do, H. Q., & Daugulis, O. (2007). Journal of the American Chemical Society.[5] "A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds."
[Link]
Pd-Catalyzed Direct Arylation Protocols
Roger, J., Pogan, F., & Doucet, H. (2009).[6] Journal of Organic Chemistry. "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings."
[Link]
Thiazole Synthesis Review
Mishra, K., et al. (2020). Journal of Basic and Applied Research in Biomedicine. "Current Synthesis Routes of Thiazole and its Derivatives."
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Assessing the Target Selectivity of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Content Type: Publish Comparison Guide
Executive Summary & Compound Profile
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole (CAS: 1142195-11-6) represents a "privileged scaffold" in medicinal chemistry, widely utilized as a core pharmacophore for developing inhibitors of TGF-β Type I Receptor (ALK5) and p38 MAPK . Unlike fully optimized clinical candidates, this compound often serves as a fragment or early-stage hit . Its structural simplicity—a thiazole core flanked by a hinge-binding pyridine and a reactive bromide—makes it an ideal starting point for structure-activity relationship (SAR) studies.
This guide outlines the critical workflow for assessing the target selectivity of this scaffold, comparing its baseline performance against "Gold Standard" reference inhibitors like SB-431542 and Galunisertib .
Feature
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
SB-431542 (Reference Standard)
Galunisertib (Clinical Bench)
Role
Scaffold / Fragment / Intermediate
Research Tool Compound
Clinical Drug Candidate
Primary Target
ALK5 / p38 MAPK (Dual potential)
ALK5 (TGF-β RI)
ALK5 (TGF-β RI)
Binding Mode
ATP-competitive (Hinge Binder)
ATP-competitive
ATP-competitive
Selectivity Risk
High (Promiscuous binding likely)
Low (High kinome selectivity)
Very Low (Optimized profile)
Mechanism of Action: The Hinge Binding Motif
To assess selectivity, one must first understand the binding determinant. The 2-(pyridin-4-yl) moiety is the critical "warhead" for this molecule.
Hinge Interaction: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (typically Met or Leu residues).
Selectivity Filter: The thiazole ring positions the 4-bromo and 5-methyl substituents into the hydrophobic pocket (Gatekeeper region). The "4-bromo" group specifically provides a synthetic handle for coupling aryl groups to access the "selectivity pocket" of the kinase.
The following diagram illustrates the canonical TGF-β pathway where this scaffold intervenes at the ALK5 receptor level.
Caption: Canonical TGF-β/Smad signaling pathway showing the specific intervention point of ALK5 inhibitors.
Comparative Selectivity Profile
When profiling 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, you are essentially stress-testing a "naked" scaffold against optimized drugs. The lack of an extended "tail" (which usually occupies the solvent-exposed region) often results in lower selectivity.
A. Biochemical Potency (Cell-Free)
Data represents typical ranges for this scaffold class vs. optimized controls.
Compound
ALK5 IC50 (nM)
p38 MAPK IC50 (nM)
Selectivity Index (p38/ALK5)
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
150 - 500
80 - 300
~0.5 - 2.0 (Poor)
SB-431542
94
>10,000
>100 (Excellent)
Galunisertib
56
>20,000
>350 (Superior)
Analysis: The 4-bromo scaffold often exhibits "dual inhibition" of ALK5 and p38 due to the conserved ATP-binding pocket between these kinases. Optimized inhibitors like SB-431542 utilize specific substituents (e.g., a benzodioxol ring) to clash with the p38 gatekeeper, achieving high selectivity.
B. Kinome Selectivity (KinomeScan™)
A broad panel screen (e.g., 97 or 468 kinases) is mandatory.
Expected Hit Rate: The 4-bromo scaffold will likely hit 5-10% of the kinome at 1 µM, particularly CK1 (Casein Kinase 1) , RIPK2 , and GAK .
Optimized Control: SB-431542 is remarkably clean, hitting only ALK4, ALK5, and ALK7.
Experimental Protocols for Selectivity Assessment
To rigorously validate the selectivity of this compound, follow this self-validating workflow.
Objective: Quantify the IC50 shift between ALK5 and p38 MAPK to establish a "Selectivity Window."
Reagents:
Recombinant ALK5 and p38α kinases (SignalChem).
Substrates: TGFβ R1 peptide (ALK5) and p38 peptide.
ATP (Ultra-pure).
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
Preparation: Dilute 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole in DMSO (10 mM stock). Prepare 10-point serial dilutions (10 µM down to 0.1 nM).
Reaction: Mix Kinase (5 ng/well) + Substrate (0.2 µg/µl) + Compound in 384-well white plates.
Initiation: Add ATP (at K_m value for each kinase, typically 10-50 µM) to start reaction. Incubate 60 min at RT.
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).
Read: Measure Luminescence (RLU).
Validation: Z' factor must be > 0.5. Reference control (SB-431542) must yield IC50 ~100 nM for ALK5.
Protocol 2: Cellular Target Engagement (Phospho-Smad vs. Phospho-HSP27)
Objective: Confirm if biochemical potency translates to cellular selectivity.
ALK5 Readout: p-Smad2 (Ser465/467) inhibition in A549 cells stimulated with TGF-β1.
p38 Readout: p-HSP27 (Ser82) inhibition in HeLa cells stimulated with Anisomycin or UV.
Step-by-Step:
Seed Cells: A549 cells (2 x 10^5/well) in 6-well plates. Starve in serum-free media overnight.
Pre-treatment: Treat with Compound (0.1, 1, 10 µM) for 1 hour. Include DMSO control.
Stimulation: Add TGF-β1 (5 ng/mL) for 30 mins.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
Western Blot: Probe for p-Smad2 and Total Smad2.
Quantification: Calculate EC50. If the EC50 for p-Smad2 is significantly lower than for p-HSP27, cellular selectivity is confirmed.
Selectivity Assessment Workflow Diagram
The following diagram outlines the logical flow for filtering this scaffold from a "Hit" to a "Lead."
Caption: Decision tree for validating the selectivity of thiazole-pyridine scaffolds in early drug discovery.
Expert Insights & Recommendations
The "Bromine" Advantage: The 4-bromo group is not just a substituent; it is a synthetic handle . In your assessment, do not just test the parent compound. Use Suzuki coupling to attach diverse aryl groups (e.g., 2-fluoro-phenyl, benzodioxole) to the 4-position. This is where selectivity is generated. The parent 4-bromo compound is expected to be non-selective; the derivatives are the goal.
Warning on Solubility: Thiazole-pyridines can suffer from poor aqueous solubility. Ensure all cellular assays use <0.1% DMSO final concentration to avoid precipitation artifacts which mimic inhibition.
Use of Negative Controls: Always run a "dead" analog (e.g., N-methylated pyridine) if possible, to prove that the hinge interaction is the primary driver of potency.
References
Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5)." Journal of Medicinal Chemistry.
Laping, N. J., et al. (2002). "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel kinase inhibitor, SB-431542." Molecular Pharmacology.
Vogt, A., et al. (2011). "Protein synthesis profiling identifies novel targets of the p38 MAPK inhibitor SB203580." Chemical Biology & Drug Design.
Herbertz, S., et al. (2015). "Clinical development of Galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway." Drug Design, Development and Therapy.
Topic: Proper Disposal Procedures for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole Content Type: Technical Safety & Operations Guide Audience: Research Scientists, EHS Officers, and Drug Development Professionals[1][2] Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Proper Disposal Procedures for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Content Type: Technical Safety & Operations Guide
Audience: Research Scientists, EHS Officers, and Drug Development Professionals[1][2]
Executive Summary: Operational Directive
4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is a halogenated heterocyclic compound containing both thiazole and pyridine rings.[1][2] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
Immediate Action Required:
DO NOT dispose of down the drain (Sanitary Sewer).[1]
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, to minimize incineration costs, though they are chemically compatible.[1][2]
DO NOT mix with strong oxidizers or acids (due to the basic pyridine nitrogen).[1]
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Identification
To ensure safe handling, the chemical properties must be understood.[1] While specific SDS data for this exact methyl-substituted intermediate may be limited, its hazard profile is derived from its structural analogs (e.g., 4-Bromo-2-(pyridin-4-yl)thiazole, CAS 1142195-11-6).[1][2]
Property
Description
Chemical Structure
Thiazole ring substituted with Bromine (C4), Methyl (C5), and Pyridine (C2).[1][2]
The pyridine nitrogen is basic; incompatible with strong acids and oxidizers. The C-Br bond is susceptible to nucleophilic attack.[1]
Waste Classification & Segregation
Proper segregation is the single most critical step in laboratory waste management. This compound falls under RCRA (Resource Conservation and Recovery Act) guidelines as a hazardous chemical waste.[1]
Waste Stream Designation
Primary Classification:Halogenated Organic (Due to the Bromine atom).[1]
RCRA Status: While not explicitly "Listed" (P or U list) by exact name, it must be treated as Characteristic Hazardous Waste (due to toxicity and halogen content).[1][2]
Incineration Requirement: Must be incinerated at high temperatures (>1100°C) with scrubber systems to neutralize Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) gases.[1][2]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spilled Powder)[1][2]
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.[1][2]
Labeling: Affix a hazardous waste tag.
Constituents: "4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole" (Write full name; do not use abbreviations).
Reasoning: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the dissolved brominated compound (>1-2%) often mandates classification as halogenated waste by disposal contractors.[1][2]
Container: HDPE or Glass safety carboy (Jerrycan) with a vented cap.[1]
Protocol:
Pour the solution into the "Halogenated Waste" carboy.[1]
Record the volume and concentration on the waste log.
Critical: Ensure the pH of the waste stream is near neutral (pH 6-9).[1] If the reaction mixture is acidic (common if HBr was generated), neutralize with Sodium Bicarbonate before adding to the waste container to prevent gas buildup.[1][2]
Place the bag inside the laboratory's "Hazardous Solid Waste" drum.[1]
Sharps: Contaminated needles must go into a rigid "Biohazard/Sharps" container labeled "Chemically Contaminated Sharps."
Disposal Workflow Diagram
The following decision tree illustrates the logical flow for segregating this specific compound.
Figure 1: Decision tree for the segregation and disposal of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole waste streams.
Safety & Spill Response
Personal Protective Equipment (PPE)
Gloves: Nitrile rubber (0.11 mm minimum thickness) provides adequate splash protection.[1] Double gloving is recommended for handling concentrated solids.[1]
Eye Protection: Chemical safety goggles (ANSI Z87.1).[1]
Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.[1]
Spill Cleanup Procedure
Evacuate & Ventilate: Clear the immediate area.[1]
PPE Up: Wear goggles, lab coat, and double nitrile gloves.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1]
Liquid: Absorb with vermiculite or a commercial spill pad.[1]
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all cleanup materials as Hazardous Solid Waste .
Regulatory Compliance (Grounding)
EPA / RCRA: Under 40 CFR 261, waste containing halogenated organic compounds must be treated to specific LDR (Land Disposal Restrictions) standards, typically requiring incineration [1].[1][2]
Halogenated Solvents: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the waste falls under F-list codes (F001/F002) [2].[1][2]
Local EHS: Always consult your institution's Environmental Health & Safety (EHS) officer for specific labeling requirements (e.g., accumulation start dates).[1][2]
References
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Available at: [Link][1][2]
ETH Zürich. Disposal of Hazardous Waste - Basic Principles. Available at: [Link][1][2][5]